molecular formula C8H8N2 B1267719 2-Amino-5-methylbenzonitrile CAS No. 5925-93-9

2-Amino-5-methylbenzonitrile

Cat. No.: B1267719
CAS No.: 5925-93-9
M. Wt: 132.16 g/mol
InChI Key: OZLMBXPYRDASTP-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51672. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLMBXPYRDASTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287588
Record name 2-amino-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-93-9
Record name 5925-93-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-methylbenzonitrile
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Record name 2-Amino-5-methylbenzonitrile
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Foundational & Exploratory

2-Amino-5-methylbenzonitrile CAS number 5925-93-9 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Amino-5-methylbenzonitrile (CAS: 5925-93-9)

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound, with the CAS number 5925-93-9, is an aromatic organic compound featuring an amino group and a nitrile group attached to a p-toluidine backbone.[1] Its unique structure makes it a valuable and versatile intermediate in various fields of chemical synthesis. It serves as a critical building block in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Notably, it is an essential precursor for synthesizing antidepressant APIs and benzodiazepine derivatives, which are significant in drug development.[2][3] This guide provides a comprehensive overview of its physicochemical properties, safety protocols, analytical characterization, and applications.

Physicochemical and Computational Data

The fundamental properties of this compound are summarized below. The data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 5925-93-9[2][4][5]
Molecular Formula C₈H₈N₂[1][5][6]
Molecular Weight 132.16 g/mol [4][6][7]
Appearance White to brown or off-white to pale yellow crystalline powder/solid.[1][2][4][1][2][4]
Melting Point 59-63 °C[4][7]
Boiling Point 298-302°C (decomposes)[2]
Density 1.18 g/cm³[2]
Solubility Soluble in DMF and DMSO; partially soluble in ethanol.[2] Moderately soluble in water.[1][1][2]
Table 2: Computational Chemistry Data
DescriptorValueSource(s)
InChI Key OZLMBXPYRDASTP-UHFFFAOYSA-N[4][7]
SMILES Cc1ccc(N)c(c1)C#N[4][7]
Topological Polar Surface Area (TPSA) 49.81 Ų[5]
logP 1.4489[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 0[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. The GHS classifications indicate it can cause skin, eye, and respiratory irritation.[4][6][8]

Table 3: GHS Hazard and Precautionary Statements
CategoryCode(s)DescriptionSource(s)
Signal Word Warning[4][7]
Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][6][8]
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3Serious eye irritation, category 2. Skin irritation, category 2. Specific target organ toxicity - single exposure, category 3.[4][7]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7]
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][9]
Personal Protective Equipment (PPE) Eyeshields, gloves, dust mask type N95 (US).[4][7]

Applications in Drug Development and Chemical Synthesis

This compound is a key intermediate in the synthesis of various high-value organic molecules.[1][2]

  • Pharmaceuticals: It is a crucial precursor for benzodiazepine derivatives, a class of psychoactive drugs with sedative, hypnotic, and anxiolytic properties.[2][3] Its role as an intermediate for antidepressant APIs highlights its importance in medicinal chemistry.[2]

  • Agrochemicals: Benzonitrile derivatives are widely used in the synthesis of herbicides and pesticides.[1]

  • Material Science: The compound serves as a precursor for conductive polymers used in electronic materials.[2]

The interaction of small molecules with serum albumins is a critical factor in their pharmacokinetics. A study on a derivative of this compound and its cobalt(II) complex explored their binding characteristics with human serum albumin (HSA), indicating that such compounds are of interest in understanding drug bioavailability.[10]

G Logical Flow: this compound in Drug Discovery cluster_synthesis Chemical Synthesis cluster_dev Drug Development Pipeline A This compound (Key Intermediate) B Synthesis of Benzodiazepine Analogues A->B C Synthesis of Novel Antidepressant Scaffolds A->C D Lead Compound Identification B->D C->D E Pharmacokinetic Studies (e.g., HSA Binding) D->E F Preclinical Trials E->F G Clinical Trials F->G

Caption: Role of this compound in the drug discovery pipeline.

Experimental Protocols & Analytical Profile

While specific, published experimental data for this exact compound is limited, the following sections provide standardized protocols for its analysis based on common practices for analogous aromatic nitriles.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure by analyzing the chemical environment of proton (¹H) and carbon (¹³C) nuclei.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans to achieve a high signal-to-noise ratio.

    • ¹³C NMR Acquisition: On the same instrument, acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A significantly larger number of scans will be necessary compared to the proton spectrum.

  • Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the methyl (-CH₃) protons, with integrations corresponding to the number of protons in each group.

  • Expected ¹³C NMR Signals: The spectrum should reveal signals for the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon.

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups based on their characteristic vibrational frequencies.

  • Methodology:

    • Sample Preparation: Place a small amount of the solid, dry sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected prior to sample analysis for correction.

  • Expected Key Peaks:

    • ~3450-3300 cm⁻¹: Strong, doublet peak corresponding to the N-H stretching of the primary amine.[11]

    • ~2230-2210 cm⁻¹: Strong, sharp peak from the C≡N stretching of the nitrile group.[11]

    • ~1620-1580 cm⁻¹: Medium intensity peak from aromatic C=C stretching.[11]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺.

  • Expected Result: A prominent peak corresponding to the molecular ion should be observed at m/z ≈ 133.18, confirming the molecular weight of the protonated species.

Synthetic Workflow

The synthesis of substituted benzonitriles can be achieved through various routes. While a specific, documented synthesis for this compound was not found in the search results, a plausible synthetic pathway can be conceptualized based on common organic reactions for analogous compounds, such as the synthesis of 2-amino-5-chlorobenzonitrile.[3] A typical workflow involves the modification of a readily available starting material through a series of functional group transformations.

G Conceptual Synthetic Workflow for this compound A p-Toluidine (Starting Material) B Step 1: Protection of Amino Group (e.g., Acetylation) A->B Ac₂O C Step 2: Ortho-Cyanation (Introduction of -CN) B->C e.g., Sandmeyer Reaction (if starting from diazonium salt) D Step 3: Deprotection of Amino Group C->D Acid/Base Hydrolysis E This compound (Final Product) D->E F Purification (e.g., Recrystallization, Chromatography) E->F

Caption: A conceptual workflow for the synthesis of this compound.

References

2-Amino-5-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of 2-Amino-5-methylbenzonitrile, a chemical compound relevant in various research and development applications.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₈H₈N₂[1][2][3]
Linear Formula H₂NC₆H₃(CH₃)CN[4]
Molecular Weight 132.16 g/mol [1][3][4]
Alternate Molecular Weight 132.17 g/mol [2]
CAS Number 5925-93-9[2][3][4]

Logical Relationship of Core Properties

The chemical structure, identified by its name, dictates the molecular formula, which in turn determines the precise molecular weight. This hierarchical relationship is fundamental to chemical identity.

A This compound B Molecular Formula C₈H₈N₂ A->B Determines C Molecular Weight 132.16 g/mol B->C Calculates to

Caption: Relationship between chemical identity, formula, and molecular weight.

Note on Experimental Protocols: This document focuses on the fundamental molecular properties of this compound. Detailed experimental protocols for synthesis, purification, or specific applications (e.g., in drug development) are highly context-dependent and fall outside the scope of this core data sheet. Researchers should consult specialized literature or application notes for specific methodological guidance.

References

Physical properties of 2-Amino-5-methylbenzonitrile (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Amino-5-methylbenzonitrile (CAS No: 5925-93-9), a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein is crucial for process development, formulation, and quality control in a research and drug development setting.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are fundamental for its handling, storage, and application in synthetic chemistry.

Data Summary

Quantitative data from various sources have been compiled to provide a comparative overview of the key physical properties of this compound.

PropertyValueSource(s)
Melting Point 59-63 °C[1][2]
84-87 °C[3]
58.0-62.0 °C[4]
Appearance Off-white to pale yellow crystalline powder[3]
White to Brown powder to crystal[4]
Solubility Soluble in Methanol[1][4]
Soluble in Dimethylformamide (DMF)[3]
Soluble in Dimethyl sulfoxide (DMSO)[3]
Partially soluble in Ethanol[3]

Note: The variation in the reported melting point ranges may be attributed to different analytical methods or sample purity levels.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The capillary method is a standard technique for this determination.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[1][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer. The apparatus consists of a heated block or oil bath to ensure uniform heat distribution.

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.[2]

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range (T2).[1]

  • Reporting: The melting point is reported as the range from T1 to T2. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Solubility Assessment

Solubility is a crucial parameter, influencing everything from reaction conditions to bioavailability in drug development. A qualitative assessment of solubility in various solvents is a primary step in characterization.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, pre-weighed amount of this compound (e.g., 0.1 g) is placed into a test tube.[6]

  • Solvent Addition: A measured volume of the selected solvent (e.g., 3 mL) is added to the test tube in portions.[6]

  • Mixing: The mixture is agitated or vortexed at a constant temperature to facilitate dissolution.

  • Observation: The sample is visually inspected to determine if a homogeneous solution has formed. The absence of solid particles indicates that the compound is soluble under these conditions.[7]

  • Classification: The solubility can be classified based on the amount of solute that dissolves in a given volume of solvent. This process is repeated with a range of polar and non-polar solvents to create a solubility profile.

Logical Workflow Visualization

This compound is a vital building block in the synthesis of various central nervous system (CNS) active agents, particularly benzodiazepines. The following diagram illustrates a generalized synthetic workflow for the preparation of a benzodiazepine derivative from a substituted 2-aminobenzonitrile.

G Generalized Synthetic Workflow for Benzodiazepines cluster_reaction1 Step 1: Acylation cluster_reaction2 Step 2: Cyclization A This compound B Acylation (e.g., with Chloroacetyl Chloride) A->B Reagent C N-Chloroacetyl Intermediate B->C Forms D Cyclization (e.g., with Ammonia) C->D Reacts with E Benzodiazepine Core Structure D->E Yields F Benzodiazepine Derivative E->F Further Modification (Optional)

Caption: Generalized workflow for benzodiazepine synthesis.

References

In-depth Technical Guide: ¹H NMR Spectrum of 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-methylbenzonitrile, tailored for researchers, scientists, and professionals in drug development and chemical analysis. The document outlines the predicted spectral data, a detailed experimental protocol for its acquisition, and an illustrative representation of the spin-spin coupling relationships within the molecule.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from fundamental principles of NMR spectroscopy and comparative analysis of structurally related molecules. It is important to note that actual chemical shifts (δ) and coupling constants (J) may vary depending on the solvent used and the operational frequency of the NMR spectrometer.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~ 7.1d1H~ 2.0
H-46.9 - 7.0dd1H~ 8.0, ~ 2.0
H-36.6 - 6.7d1H~ 8.0
-NH₂4.0 - 5.0br s2HN/A
-CH₃~ 2.2s3HN/A

Abbreviations: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Experimental Protocol

A standard methodology for the acquisition of the ¹H NMR spectrum of this compound is detailed below.

1. Materials and Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this type of compound.

  • Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).

  • Sample: Approximately 5-10 mg of this compound.

  • NMR Tube: A standard 5 mm NMR tube.

2. Sample Preparation:

  • Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing TMS.

  • Ensure the sample is fully dissolved before transferring the solution into the NMR tube.

3. Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-4 seconds. A total of 16 to 64 scans are generally sufficient to obtain a spectrum with a good signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

Signal Interpretation and Structural Elucidation

The aromatic region of the spectrum is anticipated to display three distinct signals corresponding to the three protons on the benzene ring. The methyl group protons are expected to appear as a singlet, while the amine protons will likely present as a broad singlet. The spin-spin coupling between adjacent aromatic protons gives rise to the observed splitting patterns, which are crucial for assigning each signal to a specific proton.

Caption: Spin-spin coupling pathways in this compound.

The diagram above illustrates the expected coupling interactions. The H-3 proton is split by the adjacent H-4 proton (ortho-coupling), resulting in a doublet. The H-4 proton is split by both H-3 (ortho-coupling) and H-6 (meta-coupling), leading to a doublet of doublets. The H-6 proton is split by H-4 (meta-coupling), appearing as a doublet. The methyl and amine protons do not exhibit coupling with the aromatic protons.

A Technical Guide to the 13C NMR Spectral Data of 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-5-methylbenzonitrile. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted spectrum based on established chemical shift principles and data from structurally analogous compounds. It also outlines a standard experimental protocol for acquiring 13C NMR data for this and similar aromatic compounds.

Molecular Structure

The chemical structure of this compound is presented below, with carbon atoms numbered for clear assignment of the 13C NMR signals.

Figure 1. Chemical structure of this compound.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring, considering the electron-donating nature of the amino (-NH2) and methyl (-CH3) groups, and the electron-withdrawing nature of the nitrile (-CN) group. Data from similar structures such as 2-aminobenzonitrile and 3-methylaniline were used as a reference for these predictions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale for Chemical Shift
C1~95-105Singlet (Quaternary)Shielded due to the ortho- and para-directing amino group, and being the point of attachment for the nitrile group.
C2~150-155Singlet (Quaternary)Strongly deshielded due to the direct attachment of the electronegative amino group.
C3~115-120Doublet (CH)Shielded by the ortho-amino and meta-methyl groups.
C4~133-138Doublet (CH)Deshielded relative to C3 and C6 due to its para position to the amino group.
C5~130-135Singlet (Quaternary)Point of attachment for the methyl group.
C6~118-123Doublet (CH)Shielded by the ortho-amino group.
-CN~117-122Singlet (Quaternary)Typical chemical shift for a nitrile carbon.
-CH3~20-25Quartet (CH3)Typical chemical shift for an aromatic methyl group.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard procedure for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6).

  • Concentration: Prepare a solution by dissolving approximately 20-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution and sensitivity.

  • Nucleus: Observe the 13C nucleus.

  • Technique: A standard proton-decoupled 1D 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

    • Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (typically ranging from 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm (e.g., -10 to 210 ppm) will cover the expected chemical shift range for all carbon atoms in the molecule.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 1-2 Hz is commonly used to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum using the solvent peak. For CDCl3, the central peak of the triplet is set to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the prediction and experimental verification of the 13C NMR spectrum of this compound.

G Figure 2. Workflow for 13C NMR Analysis cluster_prediction Spectral Prediction cluster_experiment Experimental Verification cluster_analysis Data Analysis and Assignment A Analyze Substituent Effects (-NH2, -CH3, -CN) C Predict Chemical Shifts A->C B Review Data of Analogous Compounds (e.g., 2-aminobenzonitrile) B->C G Compare Predicted and Experimental Spectra C->G Predicted Spectrum D Prepare Sample in Deuterated Solvent E Acquire 13C NMR Spectrum D->E F Process and Reference Data E->F F->G Experimental Spectrum H Assign Peaks to Carbon Atoms G->H I Final Spectral Data Table H->I

Figure 2. Logical workflow for 13C NMR analysis.

Navigating the Safety Profile of 2-Amino-5-methylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 2-Amino-5-methylbenzonitrile (CAS No. 5925-93-9), a key intermediate in various chemical syntheses. Understanding the toxicological profile and handling requirements of this compound is paramount for ensuring laboratory safety and mitigating risk in research and development settings. This document summarizes available safety data, outlines experimental protocols for toxicity assessment, and visualizes the potential mechanism of toxicity.

Core Safety and Hazard Information

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements and precautionary measures.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin corrosion/irritation2
Serious eye damage/eye irritation2
Specific target organ toxicity — single exposure; Respiratory tract irritation3

Table 2: Hazard and Precautionary Statements

CodeStatement
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Physicochemical and Toxicological Data

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
Melting Point59-63 °C
FormSolid

Table 4: Acute Toxicity Data for the Structural Analog 2-Aminobenzonitrile

TestSpeciesRouteValue
LD50MouseIntravenous180 mg/kg[1]
LD50MouseIntraperitoneal1.000 mg/kg[1]

Experimental Protocols for Hazard Assessment

The assessment of acute toxicity for a chemical substance like this compound is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and animal welfare.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure with the use of a minimum number of animals.

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

    • Initially, three animals are dosed. The outcome (mortality or survival) determines the subsequent dosing of three additional animals at a higher or lower fixed dose level.

    • Animals are observed for a total of 14 days for signs of toxicity and mortality.

  • Data Analysis: The method allows for the classification of the substance into a toxicity category based on the observed mortality.[2]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline outlines a procedure for assessing the potential adverse effects of a substance applied to the skin.

  • Principle: The test substance is applied to the shaved skin of experimental animals in a single dose.

  • Animal Model: Rats, rabbits, or guinea pigs can be used. At least 5 animals of the same sex are used for each dose level.[3]

  • Procedure:

    • The substance is applied uniformly over an area of not less than 10% of the body surface area.

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[3][4]

    • Animals are observed for signs of toxicity for 14 days.

  • Data Analysis: The LD50 can be calculated if multiple dose groups are used, or a limit test can be performed to determine if the LD50 is above a certain dose level.[3]

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to determine the health hazards likely to arise from short-term exposure to an airborne substance.[5]

  • Principle: Animals are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, for a defined period.

  • Animal Model: The rat is the preferred species.

  • Procedure:

    • The traditional protocol involves exposing groups of animals (usually 10 per group) to at least three concentrations for a 4-hour period.[5]

    • A Concentration x Time (C x t) protocol can also be used, where smaller groups of animals are exposed to various concentrations for different durations.[5]

    • Animals are observed for at least 14 days.

  • Data Analysis: The LC50 value is estimated, along with observations of toxic effects at each concentration level.

Visualizing the Potential Mechanism of Toxicity

The toxicity of many nitrile compounds is attributed to their in vivo metabolism, which can release cyanide. This cyanide then acts as a potent inhibitor of cellular respiration. The following diagrams illustrate a generalized workflow for assessing acute toxicity and a proposed signaling pathway for nitrile-induced toxicity.

Acute Toxicity Testing Workflow cluster_oral Oral Toxicity (OECD 423) cluster_dermal Dermal Toxicity (OECD 402) cluster_inhalation Inhalation Toxicity (OECD 403) start_oral Select Starting Dose (e.g., 300 mg/kg) dose_3_animals_oral Dose 3 Animals start_oral->dose_3_animals_oral observe_14_days_oral Observe for 14 Days dose_3_animals_oral->observe_14_days_oral mortality_check_oral Mortality Check observe_14_days_oral->mortality_check_oral classify_oral Classify Substance mortality_check_oral->classify_oral No/Low Mortality stop_oral Stop Testing mortality_check_oral->stop_oral High Mortality start_dermal Prepare Animal (Shave Skin) apply_dose_dermal Apply Substance (24h) start_dermal->apply_dose_dermal observe_14_days_dermal Observe for 14 Days apply_dose_dermal->observe_14_days_dermal data_analysis_dermal Analyze Data (e.g., LD50) observe_14_days_dermal->data_analysis_dermal start_inhalation Generate Atmosphere expose_animals_inhalation Expose Animals (e.g., 4h) start_inhalation->expose_animals_inhalation observe_14_days_inhalation Observe for 14 Days expose_animals_inhalation->observe_14_days_inhalation data_analysis_inhalation Analyze Data (e.g., LC50) observe_14_days_inhalation->data_analysis_inhalation

Figure 1: Generalized workflow for acute toxicity assessment.

Nitrile Toxicity Pathway cluster_metabolism Metabolism cluster_cellular Cellular Respiration Nitrile This compound CYP450 Cytochrome P450 Enzymes (Liver) Nitrile->CYP450 Cyanide Cyanide (CN⁻) CYP450->Cyanide Metabolic Activation CytC Cytochrome c Oxidase (Complex IV) Cyanide->CytC Inhibition ETC Electron Transport Chain (Mitochondria) ATP ATP Production CytC->ATP CytC->ATP Blocked CellDeath Cell Death (Cytotoxic Hypoxia) ATP->CellDeath Leads to

Figure 2: Proposed signaling pathway for nitrile toxicity.

Conclusion

This compound presents moderate acute hazards, primarily related to irritation of the skin, eyes, and respiratory system. While specific quantitative toxicity data for this compound is limited, information from structural analogs and a general understanding of nitrile toxicology suggest that appropriate personal protective equipment and handling procedures are essential. The primary mechanism of systemic toxicity for many nitriles involves the metabolic release of cyanide, leading to the inhibition of cellular respiration. Researchers and drug development professionals should adhere to the outlined precautionary measures and consider the potential for cyanide-related toxicity when working with this and similar compounds. Standardized testing protocols, such as the OECD guidelines, provide a framework for generating reliable data for risk assessment.

References

A Technical Guide to 2-Amino-5-methylbenzonitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzonitrile, a key intermediate in the synthesis of various organic compounds. This document details its chemical structure, physicochemical properties, and outlines common synthetic protocols.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with an amino group, a methyl group, and a nitrile group at positions 2, 5, and 1, respectively.

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [2]
Appearance Off-white to pale yellow crystalline powder[3]
Melting Point 59-63 °C[2]
Boiling Point 152°C/15mmHg
Density 1.18 g/cm³[3]
Solubility Soluble in DMF and DMSO, partially soluble in ethanol.[3]

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR (CDCl₃) δ 2.23 ppm (s, 3H, CH₃), 6.65 (d, J=8.4 Hz, aromatic), 7.14 (d, J=8.4 Hz, aromatic), 7.18 (s, aromatic)[4]

Experimental Protocols

This section outlines common laboratory-scale synthesis methods for this compound.

Synthesis via Reduction of 5-Methyl-2-nitrobenzonitrile

A common method for the preparation of this compound involves the reduction of the corresponding nitro compound.

Workflow Diagram

Synthesis_Workflow_Reduction start 5-Methyl-2-nitrobenzonitrile reaction Stirring at 25 °C for 30 minutes start->reaction reagent Sodium Dithionite (Na₂S₂O₄) in Acetonitrile/Water reagent->reaction extraction Extract with Ethyl Acetate reaction->extraction drying Dry over Sodium Sulfate extraction->drying evaporation Evaporate under Vacuum drying->evaporation product This compound evaporation->product

Caption: Workflow for the synthesis of this compound via reduction.

Detailed Protocol:

  • To a solution of 5-methyl-2-nitrobenzonitrile (0.158 mol) in 643 mL of acetonitrile, add sodium dithionite (0.739 mol).[4]

  • Add 600 mL of deionized water to the mixture at 0 °C.[4]

  • Stir the reaction mixture for 30 minutes at 25 °C.[4]

  • Extract the aqueous layer three times with ethyl acetate.[4]

  • Combine the organic layers and dry over sodium sulfate.[4]

  • Evaporate the solvent under vacuum to yield the crude product as a yellow solid.[4]

  • Dry the solid under high vacuum for 24 hours to obtain substantially pure this compound.[4]

Synthesis via Cyanation of 2-Bromo-4-methyl-phenylamine

An alternative synthesis route involves the cyanation of a bromo-substituted aniline derivative.

Workflow Diagram

Synthesis_Workflow_Cyanation start 2-Bromo-4-methyl-phenylamine reaction Reflux for 75 minutes start->reaction reagent Copper(I) Cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP) reagent->reaction workup Pour onto ice, filter precipitate reaction->workup dissolution Dissolve in NH₄OH workup->dissolution extraction Extract with Dichloromethane dissolution->extraction purification Silica gel chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via cyanation.

Detailed Protocol:

  • Combine 2-bromo-4-methyl-phenylamine (43.0 mmol), Copper(I) cyanide (51.6 mmol), and N-Methyl-2-pyrrolidone (30 mL) in a suitable reaction vessel.[4]

  • Stir the mixture at reflux for 75 minutes.[4]

  • Cool the reaction to ambient temperature and pour it onto ice chips. Stir for 1 hour.[4]

  • Collect the resulting precipitate by vacuum filtration.[4]

  • Dissolve the precipitate in ammonium hydroxide and extract with dichloromethane.[4]

  • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to a residue.[4]

  • Purify the residue by silica gel chromatography using a mixture of dichloromethane and hexanes (75:25) to afford the product as an orange solid.[4]

Safety Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.

References

A Technical Guide to 2-Amino-5-methylbenzonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Amino-5-methylbenzonitrile, a key chemical intermediate in pharmaceutical research and development. This document outlines its commercial availability, physicochemical properties, and significant applications, with a focus on its role in the synthesis of targeted therapeutics. Detailed experimental protocols and visual diagrams of relevant biological pathways and analytical workflows are included to support its practical application in a research setting.

Commercial Availability and Supplier Specifications

This compound (CAS No. 5925-93-9) is readily available from several commercial suppliers catering to the research and pharmaceutical industries. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of typical product specifications from various vendors.

SupplierPurity SpecificationAvailable QuantitiesStorage Conditions
Sigma-Aldrich≥97%Gram to multi-gram scale2-8°C
ChemScene≥98%Milligram to gram scale4°C, protect from light
Hangzhou Tianye Chemicals≥98%Gram to kilogram scale2-8°C
Ningbo Inno Pharmchem≥99.2% (HPLC)Kilogram to multi-ton scale2-8°C in a dry environment under inert atmosphere
Apollo Scientific98%Milligram to 100-gram scaleRoom temperature, in a dark place, inert atmosphere
BLD Pharm≥97%Gram to kilogram scaleRoom temperature, in a dark place, inert atmosphere
Thermo Scientific97%Gram scale2-8°C

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValue
CAS Number 5925-93-9
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol [1]
Appearance White to brown or off-white to pale yellow crystalline powder[2][3]
Melting Point 59-63 °C[4][5]
Solubility Soluble in DMF and DMSO, partially soluble in ethanol[3]
SMILES Nc1cc(C)ccc1C#N
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6][7]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[6]
Storage Store in a well-ventilated place. Keep container tightly closed.[6]

Applications in Medicinal Chemistry: Synthesis of BTK Inhibitors

This compound and its derivatives are valuable building blocks in the synthesis of heterocyclic compounds for medicinal chemistry.[8][9][10][11] A significant application of substituted aminobenzonitriles is in the preparation of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[12] Second-generation BTK inhibitors, such as Acalabrutinib, have been developed to improve upon the selectivity and safety profile of the first-in-class drug, ibrutinib.

While a direct, publicly available synthesis protocol for a commercial drug starting specifically from this compound is not readily found in the literature, the closely related analogue, 2-Amino-4-chloro-5-methylbenzonitrile, is a key starting material in the synthesis of BTK inhibitors like Acalabrutinib and Zanubrutinib.[13] The following section provides a representative experimental protocol for a key transformation involving a substituted aminobenzonitrile in the synthesis of a BTK inhibitor intermediate.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway. Activation of the BCR by an antigen leads to the phosphorylation and activation of BTK, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways, promoting B-cell proliferation and survival. BTK inhibitors block this pathway by covalently binding to a cysteine residue in the active site of BTK.

BTK_Signaling_Pathway Antigen Antigen BCR B-cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCy2 PLCγ2 BTK->PLCy2 activates IP3_DAG IP3 / DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB MAPK MAPK Pathway Ca_PKC->MAPK Proliferation B-cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation BTKi BTK Inhibitor BTKi->BTK inhibits

BTK Signaling Pathway

Experimental Protocols

Representative Synthesis of a Pyrimidine Intermediate for BTK Inhibitors

The following protocol is a representative example of how a substituted aminobenzonitrile can be utilized in the synthesis of a core scaffold for BTK inhibitors. This multi-step synthesis illustrates the conversion of a 2,4-dichloropyrimidine to a key intermediate. While this specific example uses a different aminophenylcarbamate, the reaction principles are applicable to syntheses involving this compound derivatives.

Reaction Scheme:

reaction_scheme A 2,4-dichloro-5-nitropyrimidine E Intermediate 1 A->E (a) rt, 2h B tert-butyl (3-aminophenyl)carbamate B->E (a) rt, 2h C DIPEA C->E (a) rt, 2h D 1,4-dioxane D->E (a) rt, 2h G Intermediate 2 E->G (b) 60°C, 2h F Aniline derivative F->G

Synthesis of a Pyrimidine Intermediate

Step A: Synthesis of 2-chloro-4-(3-tert-butoxycarbonyl)phenylamino)-5-nitropyrimidine (Intermediate 1)

  • To a solution of 2,4-dichloro-5-nitropyrimidine (1 equivalent) in 1,4-dioxane, add tert-butyl (3-aminophenyl)carbamate (1 equivalent).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step B: Synthesis of the Di-substituted Pyrimidine (Intermediate 2)

  • To a solution of Intermediate 1 (1 equivalent) in 1,4-dioxane, add the desired aniline derivative (1.2 equivalents).

  • Add DIPEA (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield Intermediate 2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound and related synthetic intermediates is critical for their use in drug development. Reversed-phase HPLC (RP-HPLC) is a standard and reliable method for assessing the purity of such compounds. The following is a general protocol that can be adapted for the analysis of this compound.

hplc_workflow start Start prep_mobile Prepare Mobile Phase (e.g., Acetonitrile/Water with acid) start->prep_mobile prep_sample Prepare Sample Solution (Dissolve in diluent) start->prep_sample equilibrate Equilibrate HPLC System prep_mobile->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject run Run Chromatogram inject->run analyze Analyze Data (Integrate peaks, calculate area %) run->analyze report Report Purity analyze->report

HPLC Purity Analysis Workflow

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% phosphoric acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases, filter, and degas them.

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard and test sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the standard solution to determine the retention time and response, followed by the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram and calculate the purity of the sample using the area percent method.

This technical guide provides a foundational understanding of this compound for its application in a research context. For specific synthetic procedures and analytical method development, further optimization based on the experimental setup and desired outcomes is recommended. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

Storage and handling recommendations for 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Storage and Handling of 2-Amino-5-methylbenzonitrile

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical compounds are paramount to ensure experimental integrity, personnel safety, and compliance with regulatory standards. This guide provides a comprehensive overview of the recommended practices for this compound, a key intermediate in various synthetic processes.

Chemical and Physical Properties

This compound is an off-white to pale yellow crystalline powder.[1] Key physical and chemical properties are summarized below to inform handling and storage procedures.

PropertyValueSource
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.17 g/mol [2]
Melting Point 59-63 °C[3]
Alternate Melting Point 84-87 °C[1]
Form Solid[3]
Storage Temperature 2-8°C[3]
Alternate Storage Temperature 4°C, protect from light[2]

Note: A discrepancy in the reported melting point exists in the literature, which may be due to different purities or crystalline forms.

Recommended Storage Conditions

To maintain the stability and purity of this compound, specific storage conditions must be adhered to. These recommendations are derived from manufacturer safety data sheets and product information.

ParameterRecommendationRationaleSource
Temperature 2-8°C or 4°CTo prevent degradation and maintain chemical stability.[2][3]
Light Protect from lightTo prevent photochemical degradation.[2]
Atmosphere Store under an inert gas. Keep container tightly closed in a dry and well-ventilated place.The compound may be hygroscopic. An inert atmosphere prevents reaction with atmospheric components like moisture and oxygen.[4]
Container Tightly closed container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.To prevent contamination and exposure to the atmosphere.[4]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure risks. The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) - N95 Dust Mask - Chemical Safety Goggles - Nitrile Gloves prep_setup Prepare Well-Ventilated Work Area (e.g., Chemical Fume Hood) prep_ppe->prep_setup handle_retrieve Retrieve from Storage (2-8°C, Light-Protected) prep_setup->handle_retrieve handle_weigh Weigh Required Amount handle_retrieve->handle_weigh handle_dissolve Dissolve in Appropriate Solvent (e.g., DMF, DMSO) handle_weigh->handle_dissolve post_clean Clean Work Area and Equipment handle_dissolve->post_clean post_dispose Dispose of Waste in Accordance with Local, State, and Federal Regulations post_clean->post_dispose post_store Return Compound to Proper Storage post_clean->post_store post_wash Wash Hands Thoroughly post_clean->post_wash

Caption: General workflow for handling this compound.
Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound[3]:

  • Respiratory Protection: A dust mask, such as a type N95 (US), should be worn to avoid inhalation of the powder.[3]

  • Eye Protection: Chemical safety goggles or eyeshields are necessary to protect against dust particles and splashes.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[3]

Incompatible Materials and Hazardous Reactions

This compound should not be stored with or exposed to certain classes of chemicals to prevent hazardous reactions.

  • Strong Oxidizing Agents [5][6]

  • Strong Acids [5][6]

  • Bases [5]

The following diagram illustrates the potential for hazardous reactions with these incompatible materials.

G cluster_incompatible Incompatible Materials main This compound oxidizers Strong Oxidizing Agents main->oxidizers Potential for Exothermic Reaction, Fire, or Explosion acids Strong Acids main->acids Potential for Exothermic Reaction, Formation of Toxic Fumes bases Bases main->bases Potential for Degradation or Side Reactions

Caption: Incompatibility of this compound.

First Aid and Emergency Procedures

In the event of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5][7]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid.[7]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid.[4][7]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid.[7]

Experimental Protocols: General Guidelines for Stability Studies

Objective: To determine the stability of this compound under various conditions (e.g., temperature, light, humidity) over time.
Materials:
  • This compound (high purity)

  • Environmental chambers (for controlled temperature and humidity)

  • Light exposure chamber (with controlled light intensity)

  • Amber and clear glass vials with airtight seals

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

  • Appropriate solvents for analysis

Methodology:
  • Sample Preparation:

    • Accurately weigh samples of this compound into both amber and clear vials.

    • Prepare multiple sets of samples for each storage condition and time point.

    • One set of samples should be stored under the recommended conditions (2-8°C, protected from light) as a control.

  • Storage Conditions:

    • Place the sample sets in environmental chambers under a matrix of conditions, for example:

      • Temperature: -20°C, 2-8°C (control), ambient temperature (e.g., 25°C), and elevated temperature (e.g., 40°C).

      • Humidity: Low (e.g., <20% RH) and high (e.g., >75% RH).

      • Light: In a light exposure chamber and in the dark (amber vials).

  • Time Points:

    • Establish a schedule for sample analysis, for instance: T=0, 1 week, 1 month, 3 months, 6 months, and 1 year.

  • Analysis:

    • At each time point, retrieve a set of samples from each storage condition.

    • Analyze the purity and for the presence of degradation products using a validated analytical method (e.g., HPLC).

    • Characterize any significant degradation products using techniques like GC-MS or NMR.

  • Data Interpretation:

    • Compare the purity of the stored samples to the control sample at each time point.

    • Determine the rate of degradation under each condition.

    • Based on the data, establish the optimal storage conditions and shelf life for this compound.

This generalized protocol provides a framework for conducting robust stability studies, which are essential in drug development and for ensuring the quality of research materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-methylbenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[1] Their structural motif, featuring an aromatic amine and a nitrile group, provides a versatile scaffold for the construction of complex heterocyclic systems. Notably, these compounds are key building blocks in the development of targeted therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors and dual A2A/A2B adenosine receptor antagonists.[2][3] This document provides detailed protocols for common synthetic routes to this compound, summarizes key quantitative data, and illustrates the experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 5925-93-9[1][4][5]
Molecular Formula C₈H₈N₂[5]
Molecular Weight 132.16 g/mol [4][5]
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 59-63 °C[4]
Purity (HPLC) ≥99.2%[1]
Solubility Soluble in DMF and DMSO, partially soluble in ethanol[1]

Synthetic Protocols

Two primary and robust methods for the synthesis of this compound are the Sandmeyer reaction, a classic route involving diazotization, and the more modern palladium-catalyzed cyanation of aryl halides.

Protocol 1: Sandmeyer Reaction from 4-Methyl-2-nitroaniline

This protocol involves the reduction of 4-methyl-2-nitroaniline to 2-amino-4-methylaniline, followed by diazotization and a copper-catalyzed cyanation.

Experimental Protocol:

Step 1: Reduction of 4-Methyl-2-nitroaniline

  • In a round-bottom flask, dissolve 4-methyl-2-nitroaniline (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully neutralize with a sodium hydroxide solution to a basic pH (8-9).

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-amino-4-methylaniline.

Step 2: Diazotization and Cyanation

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • In a separate flask, dissolve the 2-amino-4-methylaniline (1.0 eq) from Step 1 in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Slowly add the sodium nitrite solution to the aniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt.

  • In another flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary (Representative)

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
4-Methyl-2-nitroaniline1. SnCl₂·2H₂O, HCl2. NaNO₂, HCl3. CuCNEthanol, Water0-606-1075-85>98
Protocol 2: Palladium-Catalyzed Cyanation of 2-Bromo-4-methylaniline

This method provides an alternative route with often milder conditions and is suitable for a broader range of substrates.[6][7]

Experimental Protocol:

  • To an oven-dried Schlenk flask, add 2-bromo-4-methylaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent, such as DMF or DMA.

  • Heat the reaction mixture to 80-120 °C and stir until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield this compound.

Quantitative Data Summary (Representative)

Starting MaterialCatalystCyanide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-Bromo-4-methylanilinePd(PPh₃)₄Zn(CN)₂DMF10012-2480-90>99

Experimental and Logical Diagrams

Synthesis_Workflow cluster_sandmeyer Protocol 1: Sandmeyer Reaction cluster_palladium Protocol 2: Palladium-Catalyzed Cyanation A1 4-Methyl-2-nitroaniline B1 Reduction (SnCl₂, HCl) A1->B1 C1 2-Amino-4-methylaniline B1->C1 D1 Diazotization (NaNO₂, HCl, 0-5°C) C1->D1 E1 Diazonium Salt D1->E1 F1 Cyanation (CuCN) E1->F1 G1 This compound F1->G1 A2 2-Bromo-4-methylaniline B2 Pd-Catalyzed Cross-Coupling (Pd(PPh₃)₄, Zn(CN)₂) A2->B2 C2 This compound B2->C2

Caption: Comparative workflow for the synthesis of this compound.

Signaling_Pathway cluster_synthesis Synthesis cluster_pharmacology Pharmacological Action Start 2-Amino-5- methylbenzonitrile Derivative Intermediate Heterocyclic Scaffold Synthesis Start->Intermediate Cyclization/ Coupling API Active Pharmaceutical Ingredient (API) (e.g., BTK Inhibitor) Intermediate->API API2 BTK Inhibitor BTK Bruton's Tyrosine Kinase (BTK) API2->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Cell B-Cell Proliferation & Survival Downstream->Cell

Caption: Role of derivatives in BTK inhibitor synthesis and its signaling pathway.

Conclusion

The Sandmeyer reaction and palladium-catalyzed cyanation represent two effective and widely adopted methods for the synthesis of this compound. The choice of method may depend on factors such as substrate availability, functional group tolerance, and desired scale of production. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis of this valuable intermediate and its subsequent application in the development of novel therapeutics.

References

Application Notes: The Strategic Use of 2-Amino-5-methylbenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-5-methylbenzonitrile as a key starting material in the synthesis of pharmaceutically relevant heterocyclic scaffolds. This document details the synthesis of 6-methyl-4-arylquinazolines, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate its application in pharmaceutical research and development.

Introduction

This compound is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a nitrile group, allows for a variety of cyclization reactions to form fused heterocyclic systems. This intermediate is particularly valuable in the construction of quinazoline and benzodiazepine cores, which are prevalent in many approved drugs.[1] The methyl group at the 5-position provides a point of substitution that can be exploited for modulating the physicochemical and pharmacological properties of the final compounds.

This document outlines a representative application of this compound in the synthesis of 6-methyl-4-arylquinazoline intermediates via a palladium-catalyzed three-component reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 5925-93-9
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 59-63 °C
Purity (HPLC) ≥99.2%
Solubility Soluble in DMF and DMSO, partially soluble in ethanol

Application in the Synthesis of Quinazoline Intermediates

This compound is an excellent starting material for the synthesis of the quinazoline scaffold. Quinazolines are a prominent class of nitrogen-containing heterocycles that form the core of numerous biologically active molecules, including several anticancer drugs like gefitinib and erlotinib. The following section details a robust palladium-catalyzed, one-pot, three-component tandem reaction to synthesize 6-methyl-4-arylquinazolines.

Reaction Scheme: Synthesis of 6-methyl-4-phenylquinazoline

The overall reaction involves the condensation of this compound with an aldehyde and an arylboronic acid, catalyzed by a palladium complex.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 This compound p1 6-methyl-4-phenylquinazoline r1->p1 r2 Benzaldehyde r2->p1 r3 Phenylboronic Acid r3->p1 re1 Pd(OAc)₂ (Catalyst) re1->p1 re2 Xantphos (Ligand) re2->p1 re3 K₂CO₃ (Base) re3->p1 re4 DMF, 120 °C, 12 h re4->p1

Caption: Synthesis of 6-methyl-4-phenylquinazoline.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-4-phenylquinazoline

This protocol describes a general method for the palladium-catalyzed three-component synthesis of 4-arylquinazolines from 2-aminobenzonitriles.

Materials:

  • This compound

  • Benzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction tube or flask

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction tube, add this compound (1.0 mmol, 132.2 mg), benzaldehyde (1.2 mmol, 127.3 mg), phenylboronic acid (1.5 mmol, 182.9 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), Xantphos (0.1 mmol, 57.7 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-methyl-4-phenylquinazoline.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of various 6-methyl-4-arylquinazolines using the protocol described above. Yields are typically good to excellent, demonstrating the robustness of this method.

EntryAldehydeArylboronic AcidProductYield (%)
1BenzaldehydePhenylboronic acid6-methyl-4-phenylquinazoline85
24-MethoxybenzaldehydePhenylboronic acid4-(4-methoxyphenyl)-6-methylquinazoline82
3Benzaldehyde4-Tolylboronic acid6-methyl-4-(p-tolyl)quinazoline88
44-ChlorobenzaldehydePhenylboronic acid4-(4-chlorophenyl)-6-methylquinazoline79

Logical Workflow

The overall workflow from starting material to purified pharmaceutical intermediate is depicted below.

G start Start: Reagents & Materials setup Reaction Setup: Combine reagents under inert atmosphere start->setup reaction Reaction: Heat at 120 °C for 12 h setup->reaction workup Work-up: Aqueous quench and organic extraction reaction->workup purification Purification: Column Chromatography workup->purification end End: Pure Intermediate purification->end

Caption: Experimental workflow for intermediate synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic structures relevant to the pharmaceutical industry. The palladium-catalyzed three-component reaction detailed herein provides an efficient and high-yielding route to 6-methyl-4-arylquinazolines, which are important intermediates for drug discovery programs. The presented protocols and data serve as a practical guide for researchers and scientists in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Reaction of 2-Amino-5-methylbenzonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzonitrile is a versatile bifunctional molecule featuring a nucleophilic amino group and an electron-withdrawing nitrile group on a substituted benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as a key intermediate in the development of pharmaceutically active molecules. Its derivatives have shown significant potential as inhibitors of Bruton's tyrosine kinase (BTK) and as antagonists for A2A/A2B adenosine receptors, highlighting its importance in medicinal chemistry.[1][2]

This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles. The protocols are based on established synthetic methodologies for similar aromatic amines and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties

PropertyValue
CAS Number 5925-93-9
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 59-63 °C
Boiling Point 298.5 °C at 760 mmHg
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane.

Reactions with Electrophiles: Experimental Protocols

The amino group in this compound is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution. However, the position ortho to the amino group is sterically hindered by the adjacent cyano group. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to the amino group that are not blocked.

Acylation: Synthesis of N-(2-cyano-4-methylphenyl)acetamide

Acylation of the amino group is a common transformation to protect the amine, reduce its activating effect, or introduce an amide functional group for further elaboration.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine, to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(2-cyano-4-methylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Acylation of an Analogous Amine:

Starting MaterialAcylating AgentSolventBaseYield (%)Reference
2-AminobenzonitrileBenzoyl ChloridePyridinePyridine85[3]
Halogenation: Bromination and Chlorination

Halogenated derivatives of this compound are valuable intermediates for cross-coupling reactions.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the brominated product.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure chlorinated derivative.

Quantitative Data for Halogenation of an Analogous Amine:

Starting MaterialHalogenating AgentSolventYield (%)Reference
4-MethylanilineNBSAcetonitrile>90[4]
Nitration

Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for another amino group or other functionalities.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid to this compound (1.0 eq.) at 0 °C with stirring.

  • Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5 °C. Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated nitro derivative by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purification: Purify the crude product by recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group, which can improve water solubility or act as a directing group in subsequent reactions.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq.) to fuming sulfuric acid (oleum) at room temperature with careful stirring.

  • Reaction: Heat the reaction mixture to 100-120 °C for several hours. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by HPLC after quenching and neutralization).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid derivative may precipitate upon cooling or after partial neutralization with a base (e.g., sodium hydroxide). Collect the solid by filtration.

Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group onto the electron-rich aromatic ring.

Reaction Scheme:

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) to N,N-dimethylformamide (DMF) (used as solvent and reagent) with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add this compound (1.0 eq.) portion-wise, maintaining the temperature below 10 °C. After the addition, allow the mixture to stir at room temperature for 2-4 hours, then heat to 60-80 °C for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[5][6][7]

Mandatory Visualizations

G cluster_electrophilic_reactions Electrophilic Reactions of this compound cluster_acylation Acylation cluster_halogenation Halogenation cluster_nitration Nitration cluster_sulfonation Sulfonation cluster_formylation Formylation start This compound acylation N-(2-cyano-4-methylphenyl)acetamide start->acylation Acetyl Chloride, Base bromination Bromo derivative start->bromination NBS chlorination Chloro derivative start->chlorination NCS nitration Nitro derivative start->nitration HNO₃, H₂SO₄ sulfonation Sulfonic acid derivative start->sulfonation Fuming H₂SO₄ formylation Formyl derivative start->formylation Vilsmeier Reagent

Caption: Workflow for electrophilic reactions of this compound.

Applications in Drug Development: Signaling Pathways

Derivatives of this compound are instrumental in the synthesis of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

A2A/A2B Adenosine Receptor Antagonism

Adenosine, prevalent in the tumor microenvironment, suppresses the immune response by activating A2A and A2B adenosine receptors on immune cells. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits T-cell proliferation and cytokine release, allowing cancer cells to evade immune destruction.[8][9] Antagonists of A2A and A2B receptors, often synthesized using this compound derivatives, block this immunosuppressive pathway, thereby restoring anti-tumor immunity.[10][11]

G cluster_adenosine_pathway A2A/A2B Adenosine Receptor Signaling Pathway Adenosine Adenosine A2AR A2A/A2B Receptors Adenosine->A2AR binds AC Adenylate Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ImmuneSuppression Immune Suppression (e.g., ↓ T-cell activity) PKA->ImmuneSuppression leads to Antagonist A2A/A2B Antagonist (derived from this compound) Antagonist->A2AR blocks G cluster_btk_pathway BTK Signaling Pathway in B-Cell Malignancies BCR B-Cell Receptor (BCR) Activation Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes BTKi BTK Inhibitor (derived from this compound) BTKi->BTK irreversibly inhibits

References

Application Notes and Protocols for the N-Alkylation of 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. 2-Amino-5-methylbenzonitrile is a valuable building block, and the ability to selectively functionalize its amino group opens avenues to novel compounds with potential biological activity. These application notes provide detailed experimental procedures for two common and effective methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 5925-93-9
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 59-63 °C
Solubility Soluble in DMF and DMSO, partially soluble in ethanol[1]

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base. This method is straightforward and effective for introducing simple alkyl groups.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent to form a suspension.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.[2]

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Data Summary for Direct N-Alkylation:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95[2]
Ethyl BromideK₂CO₃DMF70-906-1280-90[2]
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98[2]
Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile one-pot reaction that avoids overalkylation, a common side reaction in direct alkylations.[3] This method involves the in-situ formation of an imine between this compound and a carbonyl compound, followed by reduction to the corresponding secondary amine.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Reducing agent (e.g., Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃)) (1.5 equivalents)

  • Solvent (e.g., Methanol, 1,2-Dichloroethane (DCE), Dichloromethane (DCM))

  • Acetic Acid (if using NaBH₃CN)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the appropriate solvent.

  • If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.[2]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.[2]

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[2]

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Data Summary for Reductive Amination:

Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Formaldehyde (37% aq.)NaBH₃CNMethanolRoom Temp.2-490-98[2]
AcetaldehydeNaBH(OAc)₃1,2-DichloroethaneRoom Temp.3-685-95[2]
BenzaldehydeNaBH₃CNMethanolRoom Temp.4-880-90[2]
CyclohexanoneBH₃·THFDMFRoom Temp.0.25-1Good to full conversion[4]

Visualized Experimental Workflow

G start Start reagents 1. Add this compound, solvent, and other reactants (base/carbonyl compound) start->reagents stir 2. Stir at specified temperature reagents->stir add_reagent 3. Add alkylating/reducing agent stir->add_reagent monitor 4. Monitor reaction by TLC add_reagent->monitor workup 5. Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry_concentrate 6. Dry and Concentrate workup->dry_concentrate purify 7. Purify by Column Chromatography dry_concentrate->purify product Final Product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

Alternative Methodologies

For more challenging substrates or when seeking greener alternatives, other methods can be considered:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, especially with aryl halides.[5][6] It offers a broad substrate scope and high functional group tolerance.[5][6]

  • "Borrowing Hydrogen" with Alcohols: This atom-economical approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, producing water as the only byproduct.[7] This method aligns with the principles of green chemistry by avoiding the use of hazardous alkyl halides.[7]

These alternative methods, while not detailed with specific protocols here, represent important strategies in modern organic synthesis and may be suitable for specific research and development needs.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals and functional materials. This document provides a detailed guide for performing Suzuki coupling reactions with 2-amino-5-halobenzonitriles (a derivative of 2-Amino-5-methylbenzonitrile for the purpose of this reaction) and various arylboronic acids. The presence of the amino and nitrile functionalities on the aromatic ring can influence the reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields.

While specific experimental data for this compound in Suzuki coupling is not extensively published, this application note provides a robust protocol adapted from structurally analogous substrates, such as 2-amino-5-bromopyridines.[1][2] The methodologies and data presented herein serve as a strong starting point for researchers aiming to synthesize novel biphenylnitrile compounds, which are of significant interest in medicinal chemistry and drug development.[3][4][5]

Quantitative Data

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data is presented as a reference to guide expectations for the coupling of 2-amino-5-halobenzonitriles. The reaction conditions for this data utilized a Pd(PPh₃)₄ catalyst system.[1]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Note: Yields are based on a structurally analogous substrate and may require optimization for reactions involving 2-amino-5-halobenzonitriles.

Experimental Protocols

This section details a general and robust procedure for the Suzuki-Miyaura cross-coupling of a 2-amino-5-halo-benzonitrile with an arylboronic acid. This protocol is based on established methods for similar electron-rich and potentially coordinating substrates.[1][2][6]

Materials:

  • 2-Amino-5-halobenzonitrile (e.g., 2-amino-5-bromobenzonitrile) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/water in a 4:1 ratio)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 2-amino-5-halobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq). Subsequently, add the anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at a temperature between 80-110 °C. The progress of the reaction should be monitored using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenylnitrile product.[1][6]

Visualizing the Process

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Reactants (2-Amino-5-halobenzonitrile, Arylboronic Acid, Base) B 2. Create Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C 3. Add Catalyst and Solvents (Palladium catalyst, Dioxane/Water) B->C D 4. Heat and Stir (80-110 °C, 12-24h) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool and Filter (Remove catalyst and salts) E->F G 7. Extraction (Wash with water and brine) F->G H 8. Dry and Concentrate (Remove solvent) G->H I 9. Column Chromatography (Purify product) H->I

Caption: A step-by-step workflow for the Suzuki coupling reaction.

The catalytic cycle is the heart of the Suzuki-Miyaura reaction, involving a palladium catalyst that facilitates the coupling of the organoboron compound and the organic halide.[7]

G Catalytic Cycle of the Suzuki-Miyaura Reaction A Pd(0)Ln B Oxidative Addition A->B R1-X C R1-Pd(II)Ln-X B->C L1 Aryl Halide (e.g., 2-Amino-5-halobenzonitrile) B->L1 D Transmetalation C->D [R2-B(OR)2]-, Base E R1-Pd(II)Ln-R2 D->E L2 Arylboronic Acid D->L2 F Reductive Elimination E->F F->A R1-R2 L3 Biaryl Product F->L3

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes: Buchwald-Hartwig Amination of 2-Amino-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an essential tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to the prevalence of the arylamine motif in bioactive molecules and advanced organic materials.[1] The method facilitates the coupling of amines with aryl halides or pseudohalides, offering a versatile route to synthesize aryl amines with broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]

These notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination specifically involving 2-Amino-5-methylbenzonitrile derivatives. The presence of multiple functional groups on this substrate—a primary arylamine, a nitrile group, and a methyl group—necessitates careful selection of reaction parameters to achieve high selectivity and yield.

Core Concepts & Reaction Mechanism

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]

The choice of ligand, base, and solvent is critical for the success of the reaction, as these components influence the rate and efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed to stabilize the palladium center and promote the crucial reductive elimination step.[2]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex hx_base [H-Base]+X- amine_coordination->hx_base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product arx Ar-X arx->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Components & Optimization

Optimizing the Buchwald-Hartwig amination for this compound requires careful consideration of each component.

ComponentRole & Common ExamplesConsiderations for this compound
Palladium Precatalyst Source of the active Pd(0) catalyst. Examples: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts (e.g., XPhos Pd G3).[3]Pd(OAc)₂ is a cost-effective choice. Pre-formed catalysts can offer higher activity and reproducibility.[4]
Ligand Stabilizes the Pd center, enhances solubility, and promotes key catalytic steps. Examples: XPhos, RuPhos, SPhos, BINAP, dppf.[2][4]Bulky biaryl phosphine ligands like XPhos or RuPhos are often effective for coupling with anilines.[5]
Base Deprotonates the amine, facilitating the formation of the palladium-amido complex. Examples: NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄.[3]Strong, non-nucleophilic bases like NaOtBu are standard. Weaker bases (carbonates, phosphates) may be used for sensitive substrates.
Solvent Solubilizes reactants and influences reaction rate and catalyst stability. Examples: Toluene, Dioxane, THF, DMF.Aprotic, non-polar, or polar aprotic solvents are typical. Toluene and 1,4-dioxane are widely used.[6]
Aryl Halide Partner The electrophilic coupling partner. Reactivity order is generally Ar-I > Ar-Br > Ar-Cl.[3]Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides may require more active catalyst systems.
Temperature Influences reaction kinetics.Typical temperatures range from 80-110 °C.[3] Microwave irradiation can sometimes accelerate the reaction.[7]

Generalized Reaction Scheme

The following scheme illustrates the coupling of a generic aryl halide with this compound.

Caption: General scheme for N-arylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of an aryl bromide with this compound using a common catalyst system. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[5]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[5]

  • Anhydrous Toluene

Experimental Workflow:

Experimental_Workflow start Start: Prepare Inert Atmosphere add_solids To a dry reaction vessel, add: - this compound - Aryl Bromide - NaOtBu - Pd(OAc)₂ - XPhos start->add_solids evacuate Evacuate and backfill the vessel with inert gas (3x) add_solids->evacuate add_solvent Add anhydrous toluene via syringe evacuate->add_solvent heat Heat the mixture to 100 °C with vigorous stirring add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool reaction to room temperature monitor->cool quench Quench with saturated aq. NH₄Cl cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify the crude product (e.g., column chromatography) dry_concentrate->purify end End: Characterize Final Product purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Procedure:

  • Vessel Preparation: To a dry, oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via a syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully unseal the vessel and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Data Presentation: Representative Reaction Conditions

The following table summarizes generalized conditions and expected outcomes for the amination of this compound with various aryl halides. Yields are representative and will vary based on the specific substrate and precise conditions.

EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012-1885-95
24-ChloroanisoleXPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane11018-2470-85
31-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Toluene10016-2080-92
42-BromopyridinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Dioxane10012-1675-88

Disclaimer: The information provided is for Research Use Only (RUO). These protocols and notes are intended as a guide and may require optimization for specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment.

References

Application of 2-Amino-5-methylbenzonitrile in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzonitrile, a versatile organic compound, is emerging as a valuable building block in the field of materials science. Its unique molecular structure, featuring an amino group, a nitrile group, and a methyl-substituted benzene ring, offers multiple reactive sites for polymerization and functionalization. This allows for the synthesis of a variety of polymers with tailored properties, making it a compound of interest for applications ranging from high-performance plastics to organic electronics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel polymeric materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.

PropertyValueReference
Chemical Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 59-63 °C
Boiling Point 298-302°C (decomposes)[2]
Solubility Soluble in DMF and DMSO, partially soluble in ethanol[2]

Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer for the synthesis of various polymers. The presence of the reactive amino and nitrile groups allows for its incorporation into polymer backbones, leading to materials with unique thermal, mechanical, and electronic properties.

Synthesis of Schiff Base Polymers

Schiff base polymers are a class of polymers containing an imine (-C=N-) group in their main chain. They are known for their thermal stability, and conducting and optical properties.[3] this compound can be readily used as a diamine monomer to synthesize Schiff base polymers through condensation with various dialdehydes.

This section details the synthesis of a Schiff base polymer derived from this compound and terephthalaldehyde. The resulting polymer is expected to exhibit high thermal stability due to the aromatic nature of its backbone.

Materials:

  • This compound (98% purity)

  • Terephthalaldehyde (99% purity)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.32 g, 0.01 mol) in 30 mL of anhydrous DMF.

  • To this solution, add terephthalaldehyde (1.34 g, 0.01 mol) and a few drops of glacial acetic acid as a catalyst.[4]

  • The reaction mixture is heated to 120 °C and refluxed under a nitrogen atmosphere for 24 hours with continuous stirring.

  • After cooling to room temperature, the resulting polymer solution is poured into 200 mL of ethanol to precipitate the polymer.

  • The precipitated polymer is collected by filtration, washed thoroughly with ethanol to remove unreacted monomers and catalyst, and then dried in a vacuum oven at 80 °C for 12 hours.

Characterization:

The synthesized polymer can be characterized by various techniques to determine its structure, thermal stability, and other properties.

Characterization Technique Expected Results
FTIR Spectroscopy Appearance of a characteristic imine (-C=N-) stretching band around 1600-1650 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹).
¹H NMR Spectroscopy Appearance of a new proton signal corresponding to the imine proton (-CH=N-) in the range of 8.0-9.0 ppm.
Thermogravimetric Analysis (TGA) Determination of the polymer's decomposition temperature, which is expected to be high, indicating good thermal stability.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) of the polymer.

Logical Relationship for Schiff Base Polymer Synthesis

Schiff_Base_Synthesis Monomer1 This compound (Diamine) Reaction Condensation Polymerization Monomer1->Reaction Monomer2 Terephthalaldehyde (Dialdehyde) Monomer2->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Solvent DMF Solvent->Reaction Polymer Schiff Base Polymer Reaction->Polymer Purification Precipitation in Ethanol Polymer->Purification Final_Product Dried Polymer Powder Purification->Final_Product

Caption: Workflow for the synthesis of a Schiff base polymer.

Precursor for High-Performance Polyamides

This compound can also serve as a diamine monomer in the synthesis of polyamides. The incorporation of the nitrile group into the polyamide backbone can enhance properties such as thermal stability, chemical resistance, and mechanical strength.

This section describes the synthesis of a polyamide from this compound and a diacid chloride, such as terephthaloyl chloride. The resulting aromatic polyamide is anticipated to have a high glass transition temperature and excellent thermal stability, making it suitable for high-performance applications.

Materials:

  • This compound (98% purity)

  • Terephthaloyl chloride (99% purity)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • In a flame-dried 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.32 g, 0.01 mol) in 30 mL of anhydrous NMP and 1.6 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add terephthaloyl chloride (2.03 g, 0.01 mol) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours under a nitrogen atmosphere.

  • Pour the viscous polymer solution into 300 mL of methanol to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it with hot methanol and water to remove any impurities, and then dry it in a vacuum oven at 100 °C for 24 hours.

Characterization:

Characterization Technique Expected Results
FTIR Spectroscopy Appearance of characteristic amide bands: N-H stretching around 3300 cm⁻¹, C=O stretching (Amide I) around 1650 cm⁻¹, and N-H bending (Amide II) around 1540 cm⁻¹.
¹H NMR Spectroscopy Appearance of aromatic and amide proton signals consistent with the polymer structure.
Thermogravimetric Analysis (TGA) High decomposition temperature, indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC) High glass transition temperature (Tg).
Mechanical Testing High tensile strength and modulus, characteristic of aromatic polyamides.

Experimental Workflow for Polyamide Synthesis

Polyamide_Synthesis_Workflow Monomer1 This compound Cooling Cool to 0°C Monomer1->Cooling Monomer2 Terephthaloyl Chloride Addition Slow Addition of Diacid Chloride Monomer2->Addition Solvent NMP & Pyridine Solvent->Cooling Cooling->Addition Stirring Stir at Room Temp for 12h Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Vacuum Dry at 100°C Washing->Drying Product Polyamide Product Drying->Product

Caption: Step-by-step workflow for polyamide synthesis.

Potential as a Precursor for Conductive Polymers

While direct polymerization of this compound to form a conductive polymer through oxidative or electrochemical methods is a potential application, detailed experimental protocols and characterization data are not yet widely available in the public domain. However, its structural similarity to other aniline derivatives that form conductive polymers like polyaniline suggests that poly(this compound) could exhibit interesting electronic properties.[2] Further research in this area is warranted to explore its potential in organic electronics.

Conclusion

This compound is a promising monomer for the synthesis of advanced polymeric materials. Its ability to form thermally stable Schiff base polymers and high-performance polyamides makes it a valuable compound for researchers in materials science. The provided application notes and detailed experimental protocols serve as a starting point for the exploration and development of new materials based on this versatile building block. Future research should focus on exploring its potential in conductive polymers and other functional materials to fully unlock its capabilities.

References

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of quinazoline derivatives, utilizing 2-Amino-5-methylbenzonitrile as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential, particularly in oncology.

The protocols outlined below are based on established synthetic strategies for quinazoline ring formation from 2-aminobenzonitrile precursors. These methods offer versatile and efficient routes to a variety of substituted quinazolines.

Synthetic Strategies and Mechanisms

The synthesis of the quinazoline scaffold from 2-aminobenzonitriles can be achieved through several efficient methods. Two prominent strategies are highlighted here:

  • Palladium-Catalyzed Three-Component Reaction: This approach involves the reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid in the presence of a palladium catalyst. This method is highly versatile for the synthesis of 4-arylquinazolines. The reaction proceeds through a cascade of C-C and C-N bond formations.

  • Reaction with Alcohols: In this sustainable method, 2-aminobenzonitriles are transformed into quinazolinones using an alcohol-water system, often catalyzed by a transition metal complex, such as ruthenium. This tandem synthesis provides an environmentally friendly route to quinazolinone derivatives.

A general experimental workflow for these syntheses is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + Reagents + Solvent reaction Heating under Inert Atmosphere start->reaction workup Cooling & Quenching reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis

Figure 1: General experimental workflow for quinazoline synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 6-Methyl-4-phenylquinazoline

This protocol describes the synthesis of 6-methyl-4-phenylquinazoline from this compound, benzaldehyde, and phenylboronic acid.

Materials:

  • This compound

  • Benzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.2 mmol), and phenylboronic acid (1.5 mmol).

  • Add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-methyl-4-phenylquinazoline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Ruthenium-Catalyzed Synthesis of 6-Methylquinazolin-4(3H)-one from an Alcohol

This protocol outlines the synthesis of 6-methylquinazolin-4(3H)-one from this compound and methanol in a water-alcohol system.

Materials:

  • This compound

  • Methanol

  • [Ru(p-cymene)Cl₂]₂

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and IPr·HCl (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), sodium hydroxide (2.0 mmol), methanol (5 mL), and water (1 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 6-methylquinazolin-4(3H)-one.

  • Characterize the product using spectroscopic techniques.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of quinazoline derivatives from substituted 2-aminobenzonitriles based on literature reports.

Table 1: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines

Entry2-Aminobenzonitrile SubstrateAldehydeArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1This compoundBenzaldehydePhenylboronic acidPd(OAc)₂/PPh₃Dioxane1002485
22-Aminobenzonitrile4-MethoxybenzaldehydePhenylboronic acidPd(OAc)₂/PPh₃Dioxane1002488
32-Amino-5-chlorobenzonitrileBenzaldehyde4-Methylphenylboronic acidPd(OAc)₂/PPh₃Dioxane1002478
42-AminobenzonitrileBenzaldehyde4-Fluorophenylboronic acidPd(OAc)₂/PPh₃Dioxane1002491

Table 2: Ruthenium-Catalyzed Synthesis of Quinazolinones from Alcohols

Entry2-Aminobenzonitrile SubstrateAlcoholCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMethanol[Ru(p-cymene)Cl₂]₂/IPr·HClNaOHToluene/H₂O1202475
22-AminobenzonitrileEthanol[Ru(p-cymene)Cl₂]₂/IPr·HClKOHToluene/H₂O1202482
32-Amino-5-methoxybenzonitrileMethanol[Ru(p-cymene)Cl₂]₂/IPr·HClNaOHToluene/H₂O1202472
42-AminobenzonitrilePropanol[Ru(p-cymene)Cl₂]₂/IPr·HClKOHToluene/H₂O1202478

Signaling Pathway Inhibition by Quinazoline Derivatives

Quinazoline derivatives are well-known inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer. Notably, they are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The diagram below illustrates the simplified EGFR/VEGFR signaling pathway and the points of inhibition by quinazoline-based drugs.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PLCg->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits Tyrosine Kinase Quinazoline->VEGFR Inhibits Tyrosine Kinase

Figure 2: Inhibition of EGFR/VEGFR signaling by quinazolines.

Safety Precautions

Hazard Identification and Risk Assessment:

  • This compound: This starting material is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, as well as respiratory irritation.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Triphenylphosphine: This reagent is toxic and an irritant.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks upon inhalation or skin contact. Dioxane is a suspected carcinogen.

  • Reagents: Aldehydes can be irritants and sensitizers. Boronic acids can be irritants. Strong bases like NaOH and KOH are corrosive.

Recommended Safety Measures:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Reactions under inert atmosphere require proper handling of gas cylinders and Schlenk line techniques.

  • Heating of flammable solvents should be done using a heating mantle with a temperature controller and a condenser to prevent vapor escape.

  • Waste, including solvents and solid residues, must be disposed of according to institutional and local regulations for chemical waste.

By adhering to these protocols and safety guidelines, researchers can safely and efficiently synthesize a variety of quinazoline derivatives for further investigation in drug discovery and development programs.

Application Note: Quantification of 2-Amino-5-methylbenzonitrile Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-Amino-5-methylbenzonitrile. The method is designed to be accurate, precise, and specific, making it suitable for quality control in research and manufacturing environments. The procedure utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This document provides a comprehensive protocol, including system suitability requirements, solution preparation, and data analysis.

Principle

This method separates this compound from its potential process-related impurities and degradation products using reversed-phase chromatography.[1][2] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[3] Quantification is achieved by measuring the peak area response using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance. The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, nylon or PTFE).

  • Chemicals and Reagents:

    • This compound Reference Standard (≥99.5% purity).

    • This compound sample for analysis.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric Acid (ACS grade).

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The chromatographic conditions are summarized in the table below. These parameters are based on established methods for separating aromatic amines and related compounds.[1][4][5]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: WaterB: Acetonitrile
Gradient Program Time (min)
0.01
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated. Inject the Standard Solution (0.1 mg/mL) in six replicate injections. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%

Procedure & Data Analysis

  • Perform the System Suitability Test as described in section 3.3.

  • Once the SST criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared Sample Solution into the chromatograph.

  • Record the chromatogram and integrate all peaks with an area greater than 0.05% of the total area.

  • Calculate the purity of this compound using the area percentage formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The results from a hypothetical batch analysis are presented below for clarity.

Sample IDRetention Time (min)Peak Area (mAU*s)Area %
Batch A
Impurity 14.8215.60.08
This compound 10.25 19850.4 99.75
Impurity 212.5121.80.11
Impurity 315.7712.20.06
Total 19900.0 100.00
Batch B
Impurity 14.8325.10.13
This compound 10.26 19655.2 99.62
Impurity 212.5031.50.16
Impurity 315.7917.70.09
Total 19729.5 100.00

Visualization of Workflow

The logical flow of the analytical protocol is depicted in the following diagram.

HPLC_Workflow cluster_prep cluster_hplc cluster_analysis cluster_data prep 1. Preparation hplc_setup 2. HPLC System Setup soln Mobile Phase & Diluent Prep equilibrate Equilibrate System soln->equilibrate std Standard Solution Prep (0.1 mg/mL) sst System Suitability Test (SST) (6x Standard Injections) std->sst sample Sample Solution Prep (0.5 mg/mL) inject_sample Inject Sample Solution sample->inject_sample analysis 3. Analysis method Load Chromatographic Method (Gradient, 245 nm) method->equilibrate equilibrate->sst data 4. Data Processing check_sst SST Criteria Met? (%RSD ≤ 2.0%) sst->check_sst check_sst->equilibrate No check_sst->inject_sample Yes blank Inject Blank (Diluent) inject_sample->blank integrate Integrate Peaks inject_sample->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Report calculate->report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-5-methylbenzonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. A common synthetic route involves the dehydration of 2-amino-5-methylbenzamide.

Issue 1: Low Yield of 2-Amino-5-methylbenzamide Intermediate

  • Question: My initial amide formation step is resulting in a low yield. What are the potential causes and how can I optimize this step?

  • Answer: Low yields in the formation of 2-amino-5-methylbenzamide from a corresponding carboxylic acid or its derivative can stem from several factors:

    • Incomplete Activation of the Carboxylic Acid: If you are starting from 2-amino-5-methylbenzoic acid, ensure complete conversion to an activated species (e.g., acid chloride or an activated ester). For the acid chloride route, using a sufficient excess of a chlorinating agent like thionyl chloride or oxalyl chloride is crucial. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).

    • Suboptimal Reaction Temperature for Amination: The amination of the activated carboxylic acid derivative should be performed at a controlled temperature, typically low to moderate, to avoid side reactions. For instance, the amination of 2-amino-5-chlorobenzoyl chloride is carried out in an ice bath.

    • Hydrolysis of the Activated Intermediate: The activated carboxylic acid derivative is susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents.

    • Loss of Product During Work-up: 2-amino-5-methylbenzamide has some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.

Issue 2: Inefficient Dehydration of 2-Amino-5-methylbenzamide

  • Question: The final dehydration step to form this compound is inefficient, resulting in a low yield. How can I improve this?

  • Answer: The dehydration of the amide to the nitrile is a critical step. Common issues include:

    • Choice and Amount of Dehydrating Agent: Powerful dehydrating agents are required. Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are commonly used. The molar ratio of the dehydrating agent to the amide is critical and should be optimized. Insufficient dehydrating agent will lead to incomplete conversion.

    • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. For example, in the synthesis of 2-amino-5-nitrobenzonitrile, the reaction with POCl₃ is conducted at temperatures ranging from 70°C to 110°C, with reaction times from 15 minutes to an hour. Overheating can lead to decomposition and the formation of by-products, while insufficient heating will result in a slow or incomplete reaction.

    • By-product Formation: The reaction of primary amides with dehydrating agents can sometimes lead to the formation of colored by-products or tars, which can complicate purification and reduce the isolated yield.

    • Work-up Procedure: The work-up often involves quenching the reaction mixture, for example, by adding it to ice water. The pH of the solution should be carefully adjusted to ensure the product precipitates and is not lost in the aqueous phase.

Frequently Asked Questions (FAQs)

  • What are the typical starting materials for the synthesis of this compound? A common precursor is 2-amino-5-methylbenzoic acid or a related derivative.

  • What are some common dehydrating agents used for the conversion of 2-amino-5-methylbenzamide to this compound? Effective dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).

  • What is a suitable solvent for the dehydration step? The choice of solvent depends on the dehydrating agent. For reagents like POCl₃, solvents such as chlorobenzene or N-methylpyrrolidone have been used in analogous syntheses. In some cases, the dehydrating agent itself can act as the solvent if used in large excess.

  • How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (2-amino-5-methylbenzamide) and the appearance of the product (this compound).

  • What are the key safety precautions to take during this synthesis? The reagents used, particularly dehydrating agents like phosphorus pentoxide and phosphorus oxychloride, are corrosive and react violently with water. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Quantitative Data

The following table summarizes reaction conditions for the dehydration of a similar compound, 5-nitroanthranilamide, to 2-amino-5-nitrobenzonitrile, which can provide a starting point for optimizing the synthesis of this compound.

Dehydrating AgentSolventTemperature (°C)Reaction TimeYield (%)
P₂O₅N-methylpyrrolidone802 hours91
POCl₃-70-801 hour63.5
POCl₃-80-9015 minutes75.5
POCl₃Chlorobenzene80-9015 minutes80
POCl₃Nitrobenzene100-11015 minutes63.5

Experimental Protocols

Proposed Synthesis of this compound from 2-Amino-5-methylbenzoic Acid

This protocol is a proposed route based on the synthesis of similar compounds. Optimization of specific conditions may be necessary.

Step 1: Synthesis of 2-Amino-5-methylbenzamide

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-amino-5-methylbenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, prepare a concentrated solution of aqueous ammonia and cool it in an ice bath.

  • Slowly and carefully add the crude 2-amino-5-methylbenzoyl chloride to the cold ammonia solution with vigorous stirring.

  • A precipitate of 2-amino-5-methylbenzamide will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Dehydration of 2-Amino-5-methylbenzamide to this compound

  • In a dry round-bottom flask, place the dried 2-amino-5-methylbenzamide (1 equivalent) and phosphorus oxychloride (3-5 equivalents).

  • Heat the mixture with stirring to 80-90°C for 15-30 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by column chromatography.

Visualizations

experimental_workflow start Start: 2-Amino-5-methylbenzoic Acid step1 Step 1: Acid Chloride Formation (Thionyl Chloride, Reflux) start->step1 intermediate1 2-Amino-5-methylbenzoyl Chloride step1->intermediate1 step2 Step 2: Amination (Aqueous Ammonia, 0°C) intermediate1->step2 intermediate2 2-Amino-5-methylbenzamide step2->intermediate2 step3 Step 3: Dehydration (POCl3, 80-90°C) intermediate2->step3 product Crude this compound step3->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Final Yield check_amide Check Yield of 2-Amino-5-methylbenzamide start->check_amide low_amide_yield Low Amide Yield check_amide->low_amide_yield Low good_amide_yield Good Amide Yield check_amide->good_amide_yield Good troubleshoot_amide Troubleshoot Amide Formation: - Incomplete Acid Activation - Suboptimal Amination Temp - Hydrolysis low_amide_yield->troubleshoot_amide troubleshoot_dehydration Troubleshoot Dehydration: - Dehydrating Agent Ratio - Reaction Temperature/Time - By-product Formation good_amide_yield->troubleshoot_dehydration

Caption: Troubleshooting logic for low yield in this compound synthesis.

Purification of crude 2-Amino-5-methylbenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-methylbenzonitrile by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with organic compounds, including amines[1]. It typically occurs when a concentrated solution is cooled too quickly or when the solvent's boiling point is higher than the compound's melting point[2]. Here are several strategies to resolve this:

  • Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent to decrease the concentration[1].

  • Slow the Cooling Process: Allow the flask to cool to room temperature slowly on a benchtop before transferring it to an ice bath. Rapid cooling encourages oil formation[1][3].

  • Use a Seed Crystal: If you have a pure crystal of the product, add it to the cooled, saturated solution to induce controlled crystallization[1].

  • Scratch the Flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth[2].

  • Modify the Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy (turbid), then reheat to clarify and cool slowly[4].

Q2: After cooling the solution, no crystals have formed. What is the problem?

A2: The failure of crystals to form usually indicates that the solution is not supersaturated. This can happen for two main reasons:

  • Excess Solvent: You may have used too much solvent, meaning the compound remains soluble even at low temperatures[2][4]. To fix this, reheat the solution and carefully boil off some of the solvent to increase the concentration. Then, allow it to cool again[5].

  • Supersaturation without Nucleation: The solution may be supersaturated but lacks a nucleation point for crystals to begin forming. In this case, try adding a seed crystal or scratching the inner surface of the flask with a glass rod[5].

Q3: The recovery yield of my purified product is very low. How can I improve it?

A3: A low yield (e.g., less than 50%) can be frustrating. Several factors could be responsible:

  • Using Excessive Solvent: This is the most common cause. The more solvent used, the more product will remain dissolved in the mother liquor after cooling[4][5]. Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time. After slow cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can maximize crystal formation[3][6].

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant loss of product. Ensure the mixture is thoroughly chilled before vacuum filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals on the filter with warm or room-temperature solvent will dissolve some of the product. Always wash with a minimal amount of ice-cold solvent[6].

Q4: The color of my this compound did not improve after recrystallization. Why?

A4: Discoloration in amino compounds is often due to the presence of oxidized, colored impurities[3][7]. If a single recrystallization does not remove the color, consider the following:

  • Use of Activated Carbon: Add a very small amount (1-2% of the solute's weight) of activated carbon (charcoal) to the hot solution before filtration. The carbon will adsorb colored impurities. Do not add carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: After adding activated carbon, you must perform a hot filtration to remove it while the desired compound remains in solution[3]. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Re-crystallization: A second recrystallization may be necessary to achieve the desired level of purity and color.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures[8]. Impurities, on the other hand, should be either insoluble in the hot solvent or very soluble in the cold solvent[4]. For aromatic amines and nitriles, common solvents to screen include ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate[3][9]. A good practice is to test solubility in small test tubes with a few milligrams of your crude product before committing to the entire batch[3].

Q2: Why is it important to cool the solution slowly?

A2: Slow cooling is crucial for forming large, pure crystals. When a solution cools slowly, the molecules of the desired compound have time to arrange themselves into a stable crystal lattice, selectively excluding impurity molecules. Rapid cooling traps impurities within the crystal structure, resulting in a less pure product and often leading to the formation of small, difficult-to-filter crystals[3][5].

Q3: What is the purpose of washing the crystals with cold solvent after filtration?

A3: The crystals collected by vacuum filtration will be coated with the "mother liquor," which still contains dissolved impurities. A small rinse with ice-cold solvent helps to wash away these residual impurities from the surface of the crystals. It is critical to use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product[6].

Quantitative Data Summary

The following tables summarize the physical properties of this compound and typical, representative data for its purification by recrystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₈N₂[10]
Molecular Weight 132.16 g/mol
Appearance White to brown or off-white to pale yellow crystalline powder[10][11]
Melting Point 59-63 °C (97% purity); 84-87 °C (high purity)[11]
Solubility Soluble in DMF, DMSO; partially soluble in ethanol; moderate solubility in water[10][11]

Table 2: Representative Quantitative Data for Recrystallization

Note: The data presented in this table are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions employed.[6]

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellow to brown powderOff-white to pale yellow crystals
Purity (by HPLC) ~95%>99%
Melting Point Range 5-7 °C wide range1-2 °C narrow range
Typical Recovery Yield N/A75-90%

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of crude this compound. Ethanol is suggested as a starting solvent.

1. Solvent Selection:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the test solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent should not dissolve the solid.

  • Heat the test tube in a water bath. A good solvent will dissolve the solid completely upon heating[3].

  • Allow the test tube to cool. A large formation of crystals upon cooling indicates a suitable solvent.

2. Dissolution:

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a small amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good recovery yield[4][6].

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (approx. 50-100 mg for 5 g of product).

  • Reheat the mixture to boiling for a few minutes while stirring.

4. Hot Filtration (if carbon was used or insoluble impurities are present):

  • Set up a filtration apparatus with a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving Erlenmeyer flask by pouring hot solvent through them.

  • Quickly pour the hot solution through the fluted filter paper to remove the activated carbon or other solid impurities[3]. This step must be performed rapidly to prevent crystallization in the funnel[2].

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period[3].

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield[6].

6. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel[6].

  • Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Continue to draw air through the crystals for several minutes to help them dry.

7. Drying:

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visualization: Recrystallization Workflow

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization, including key decision points.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_impurities Insoluble Impurities or Deep Color? dissolve->check_impurities add_carbon Add Activated Carbon, Reheat Briefly check_impurities->add_carbon Yes cool_slowly Cool Solution Slowly to Room Temperature check_impurities->cool_slowly No hot_filtration Perform Hot Filtration add_carbon->hot_filtration hot_filtration->cool_slowly cool_ice Cool Further in Ice Bath cool_slowly->cool_ice vacuum_filtration Isolate Crystals via Vacuum Filtration cool_ice->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (Contains Soluble Impurities) vacuum_filtration->mother_liquor dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow diagram for the purification of an organic solid by recrystallization.

References

Technical Support Center: 2-Amino-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-5-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common route is the Sandmeyer reaction of p-toluidine. In this case, likely impurities include:

  • Unreacted Starting Material: Residual p-toluidine.

  • Intermediate-Related Impurities: Phenolic byproducts, such as p-cresol, formed from the reaction of the diazonium salt intermediate with water.[1]

  • Side-Reaction Products: Biaryl compounds resulting from the coupling of aryl radicals, which are intermediates in the Sandmeyer reaction.[2] Azo compounds may also form if the diazonium salt couples with the starting amine.

  • Reagent-Related Impurities: Residual copper salts used as catalysts in the Sandmeyer reaction.[1][2]

Q2: My crude this compound product is a dark oil or discolored solid. What is the likely cause and how can I resolve this?

A2: Discoloration is often due to the presence of azo compounds or oxidized impurities. The formation of the phenol byproduct, p-cresol, can also contribute to a darker appearance. To address this, consider the following during your purification process:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. A subsequent hot filtration will remove the charcoal.

  • Column Chromatography: This is a highly effective method for separating the desired product from colored and other closely related impurities.

Q3: I am observing a low yield after my purification. What are the potential reasons and how can I improve it?

A3: Low recovery is a frequent challenge in purification. Common causes include:

  • Suboptimal Recrystallization Solvent: The chosen solvent may be too good, keeping a significant portion of your product dissolved even at low temperatures.

  • Excessive Solvent Usage: Using too much solvent during recrystallization will lead to a lower yield.

  • Premature Crystallization: If the solution cools too rapidly, especially during hot filtration, product can be lost.

  • Incomplete Precipitation: Ensure the solution is cooled for a sufficient duration to maximize crystal formation.

Q4: My compound is streaking on the TLC plate during analysis. What could be the cause and how can I fix it?

A4: Streaking of amino-containing compounds on silica gel TLC plates is a common issue. This is often due to the interaction of the basic amino group with the acidic silica gel. To mitigate this:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your mobile phase.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, for your chromatography.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution is not overheated.
Poor recovery of purified crystals The chosen recrystallization solvent is too effective, or too much solvent was used.Perform small-scale solvent screening to identify a more suitable solvent or solvent system. Use the minimum amount of hot solvent required to dissolve the crude product.
Purity does not improve significantly after recrystallization The impurity has very similar solubility properties to the desired product in the chosen solvent.Try a different solvent or a multi-solvent system. Consider column chromatography for more effective separation.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the product from an impurity The polarity of the mobile phase is not optimized.Conduct a thorough TLC analysis with various solvent systems to identify an eluent that provides a good separation (a significant difference in Rf values).
Streaking of the compound on the column Interaction between the basic amino group and the acidic silica gel stationary phase.Add a basic modifier like triethylamine to the eluent. Use a less acidic stationary phase like neutral alumina.
Low recovery of the product from the column The product is too strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase during elution (gradient elution).

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Based on solubility tests, a mixture of ethanol and water is often effective for the recrystallization of aminobenzonitriles.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, select a suitable stationary phase (e.g., silica gel or neutral alumina) and an eluent system that provides good separation of the product from its impurities (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of the stationary phase ("dry loading"). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification MethodStarting Material Purity (Typical)Final Purity (Typical)Yield (Typical)Key Parameters
Recrystallization 85-95%>98%70-85%Solvent choice, cooling rate
Column Chromatography 85-95%>99%60-80%Stationary phase, eluent composition

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start p-Toluidine diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer crude_product Crude 2-Amino-5- methylbenzonitrile sandmeyer->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure 2-Amino-5- methylbenzonitrile recrystallization->pure_product column_chromatography->pure_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic start Impure Product check_purity Assess Purity (TLC, HPLC, GC-MS) start->check_purity low_purity Low Purity check_purity->low_purity No high_purity High Purity (>98%) check_purity->high_purity Yes identify_impurities Identify Impurities (Spectroscopic Methods) low_purity->identify_impurities starting_material Unreacted Starting Material identify_impurities->starting_material Known side_products Side-Reaction Products identify_impurities->side_products Unknown purification_method Select Purification Method starting_material->purification_method side_products->purification_method recrystallization Recrystallization purification_method->recrystallization Simple Impurity Profile column_chromatography Column Chromatography purification_method->column_chromatography Complex Impurity Profile

Caption: Troubleshooting logic for the purification of this compound.

References

Common side reactions in the synthesis of 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Route A: Catalytic reduction of a nitro precursor, typically 2-cyano-4-methyl-nitrobenzene.

  • Route B: Dehydration of 2-Amino-5-methylbenzamide.

  • Route C: A Sandmeyer reaction involving the diazotization of a suitable aniline derivative, such as 4-methyl-2-nitroaniline, followed by cyanation and subsequent reduction of the nitro group.

Q2: My final product is off-white or yellowish. Is this normal and how can I purify it?

A2: An off-white to pale yellow coloration is common for this compound and can be attributed to minor impurities or oxidation byproducts. For purification, recrystallization from a suitable solvent system like ethanol/water or toluene/heptane is typically effective. Column chromatography on silica gel can also be employed for higher purity.

Q3: I am observing a low yield. What are the general factors that could be responsible?

A3: Low yields can stem from several factors irrespective of the synthetic route. These include incomplete reactions, degradation of starting materials or products, mechanical losses during workup and purification, and the formation of side products. It is crucial to monitor the reaction progress using techniques like TLC or HPLC to ensure completion and to optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Troubleshooting Guides for Common Side Reactions

Route A: Catalytic Reduction of 2-Cyano-4-methyl-nitrobenzene

This route involves the reduction of a nitro group to an amine. While generally efficient, several side reactions can occur.

Problem: Incomplete reduction and presence of intermediates.

  • Symptoms: The final product is contaminated with nitroso or hydroxylamine intermediates, identifiable by TLC or LC-MS.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Catalyst Activity Increase catalyst loading (e.g., Pd/C, Raney Nickel). Ensure the catalyst is fresh and has not been deactivated.
Inadequate Hydrogen Pressure For hydrogenation reactions, ensure the system is properly sealed and increase the hydrogen pressure if necessary.
Poor Mass Transfer Improve agitation to ensure efficient mixing of the substrate, catalyst, and hydrogen.
Short Reaction Time Monitor the reaction by TLC/LC-MS and extend the reaction time until the starting material and intermediates are fully consumed.

Problem: Formation of dimeric impurities (azo/azoxy compounds).

  • Symptoms: Presence of highly colored impurities, often red or orange, corresponding to the molecular weights of azo or azoxy-dimers.[1][2]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Localized High Temperatures Ensure uniform heating and efficient stirring to dissipate heat, especially during exothermic reductions.
Non-optimal pH The formation of condensation byproducts can be pH-dependent. Adjusting the pH of the reaction mixture may suppress these side reactions.
Choice of Reducing Agent Some reducing agents are more prone to forming these byproducts. Consider screening alternative reducing systems (e.g., SnCl2/HCl, Fe/NH4Cl).[3]
Route B: Dehydration of 2-Amino-5-methylbenzamide

This method relies on the removal of a water molecule from the primary amide to form the nitrile.

Problem: Incomplete conversion to the nitrile.

  • Symptoms: The presence of a significant amount of the starting amide in the crude product.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Ineffective Dehydrating Agent Use a more powerful dehydrating agent. Common choices include POCl₃, SOCl₂, or trifluoroacetic anhydride (TFAA).[4]
Insufficient Reagent Stoichiometry Increase the molar equivalents of the dehydrating agent.
Presence of Water Ensure all reagents and solvents are anhydrous. The byproduct, water, can also lead to hydrolysis of the product back to the amide.[5][6]

Problem: Side reactions involving the amino group.

  • Symptoms: Formation of unexpected byproducts, potentially involving acylation or other modifications of the amino group.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Reaction of Amino Group with Dehydrating Agent The free amino group can react with some dehydrating agents. Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before dehydration, followed by a deprotection step. However, some protocols demonstrate chemo-selective dehydration without protection.[7]
Harsh Reaction Conditions Employ milder dehydrating agents or reaction conditions to minimize side reactions. For example, TFAA can be used under non-acidic conditions.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyano-4-methyl-nitrobenzene
  • Reaction Setup: In a suitable pressure vessel, dissolve 2-cyano-4-methyl-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10 mol% of Palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 3-5 bar) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Protocol 2: Dehydration of 2-Amino-5-methylbenzamide using POCl₃
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-Amino-5-methylbenzamide (1.0 eq) in an anhydrous solvent such as pyridine or acetonitrile.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathways cluster_route_a Route A: Reduction cluster_route_b Route B: Dehydration Nitro_Precursor 2-Cyano-4-methyl- nitrobenzene Nitroso_Intermediate Nitroso Intermediate Nitro_Precursor->Nitroso_Intermediate Incomplete Reduction Product_A 2-Amino-5-methyl- benzonitrile Azo_Azoxy Azo/Azoxy Byproducts Nitroso_Intermediate->Azo_Azoxy Condensation Amide_Precursor 2-Amino-5-methyl- benzamide Product_B 2-Amino-5-methyl- benzonitrile Amide_Precursor->Product_B POCl₃ or SOCl₂ Hydrolysis_Product Hydrolysis to Amide Product_B->Hydrolysis_Product Excess H₂O

Caption: Key synthetic routes and potential side reactions.

Troubleshooting_Workflow Identify_Route Identify Synthesis Route Route_A Reduction Route Identify_Route->Route_A Route_B Dehydration Route Identify_Route->Route_B Check_Reduction Incomplete Reduction? Route_A->Check_Reduction Check_Dehydration Incomplete Dehydration? Route_B->Check_Dehydration Solution_A1 Increase Catalyst Load Extend Reaction Time Check_Reduction->Solution_A1 Yes Check_Byproducts_A Azo/Azoxy Impurities? Check_Reduction->Check_Byproducts_A No Solution_B1 Stronger Dehydrating Agent Ensure Anhydrous Conditions Check_Dehydration->Solution_B1 Yes End Problem Resolved Check_Dehydration->End No Solution_A1->End Solution_B1->End Solution_A2 Improve Temperature Control Optimize pH Check_Byproducts_A->Solution_A2 Yes Check_Byproducts_A->End No Solution_A2->End

Caption: A logical workflow for troubleshooting common issues.

References

Troubleshooting low conversion rates in 2-Amino-5-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-5-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential pitfalls?

A1: While specific literature for optimizing the synthesis of this compound is not abundant, analogous syntheses of similar substituted benzonitriles suggest common routes. A plausible route is the Sandmeyer reaction, starting from 2-amino-4-methylaniline (p-toluidine). Potential issues in this multi-step synthesis include incomplete diazotization and inefficient cyanide displacement, both of which can lead to significantly lower yields. Another route could involve the dehydration of a corresponding amide. Here, the choice of dehydrating agent and reaction temperature are critical to prevent side reactions and product degradation.

Q2: My reaction to produce a derivative from this compound has a low yield. What are the general areas I should investigate?

A2: Low conversion rates in reactions utilizing this compound can often be attributed to several key factors:

  • Reagent Purity: The purity of the starting material is crucial. Impurities can interfere with the reaction, leading to the formation of side products.

  • Reaction Conditions: Temperature, pressure, and solvent choice can significantly influence the reaction rate and yield. These parameters often require careful optimization.

  • Catalyst Activity: If a catalyst is used, its quality and activity are paramount. Ensure the catalyst is fresh and has not been exposed to air or moisture, which can cause deactivation.

  • Side Reactions: The presence of both an amino and a nitrile group allows for potential side reactions. For instance, the nucleophilicity of the amino group can be reduced by strong electron-withdrawing groups, potentially hindering desired reactions.

Troubleshooting Guide for Low Conversion Rates

Issue 1: Low Yield in Sandmeyer-type Cyanation Reaction

Question: I am attempting to synthesize this compound via a Sandmeyer reaction starting from the corresponding aniline, but my yields are consistently low. What should I troubleshoot?

Answer: The Sandmeyer reaction, which involves diazotization followed by cyanation, has several critical steps where yields can be compromised.

Troubleshooting Steps:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step that must be performed at low temperatures (typically 0-5°C) to prevent decomposition of the unstable salt. Ensure that the sodium nitrite solution is added slowly to an acidic solution of the amine.

  • Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable. It is imperative to use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.

  • Catalyst Issues: The cyanation step is catalyzed by copper(I) salts, such as CuCN. The quality and activity of the copper catalyst are crucial for a successful reaction. Ensure the catalyst is active and used in the appropriate stoichiometric amount.

Issue 2: Incomplete Reaction of the Amino Group

Question: I am trying to perform a reaction involving the amino group of this compound, but the conversion is poor. What could be the issue?

Answer: The reactivity of the amino group can be influenced by the electronic properties of the other substituents on the aromatic ring.

Troubleshooting Steps:

  • Reduced Nucleophilicity: If the reaction involves a nucleophilic attack by the amino group, its reactivity might be diminished by electron-withdrawing groups on the ring. While the methyl group is electron-donating, the nitrile group is electron-withdrawing. Depending on the reaction, this could impact the nucleophilicity of the amino group.

  • Reaction Conditions: Consider optimizing the reaction conditions. A change in solvent, temperature, or the use of a suitable catalyst might be necessary to enhance the reactivity of the amino group.

  • Protecting Groups: In complex syntheses, it may be beneficial to protect the amino group to prevent unwanted side reactions before proceeding with other transformations.

Issue 3: Difficulty in Product Purification

Question: I believe my reaction has gone to completion, but I am struggling to isolate a pure product, leading to an apparent low yield. What purification strategies can I employ?

Answer: Purification of benzonitrile derivatives can sometimes be challenging due to the presence of starting materials, reagents, and side products.

Recommended Purification Methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and will depend on the solubility of your product and impurities. Ethanol, methanol, or acetonitrile are often good starting points for substituted benzonitriles.[1]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will need to be optimized to achieve good separation.

  • Aqueous Workup: Ensure that any residual metal catalysts from steps like cyanation are thoroughly removed. This can often be achieved by washing the organic extract with a suitable aqueous solution during the workup phase.[1]

Data Presentation

Table 1: General Reaction Condition Optimization Parameters

ParameterInitial ConditionOptimization StrategyPotential Impact on Conversion
Temperature Room TemperatureIncrease or decrease in increments of 10°CCan significantly affect reaction rate and selectivity.
Solvent Dichloromethane (DCM)Test a range of polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., EtOH, MeOH) solvents.Solvent polarity can influence reagent solubility and reaction pathways.
Catalyst Loading 1 mol%Vary from 0.5 mol% to 5 mol%Insufficient catalyst can lead to incomplete reaction; excess may not improve yield and increases cost.
Reaction Time 2 hoursMonitor reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).Incomplete reactions require longer times; prolonged reactions can lead to side product formation.

Experimental Protocols

Protocol 1: General Procedure for a Model Sandmeyer Reaction

This protocol is based on analogous syntheses and should be adapted and optimized for this compound.

  • Diazotization: Dissolve the starting aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents) in a suitable solvent. Slowly add the cold diazonium salt solution to the copper cyanide mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-70°C) while monitoring the evolution of nitrogen gas. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_purity Verify Starting Material Purity (TLC, NMR) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purification Improve Purification Protocol check_purity->purification Impure temp Adjust Temperature optimize_conditions->temp solvent Change Solvent optimize_conditions->solvent time Modify Reaction Time optimize_conditions->time check_catalyst Check Catalyst Activity fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading investigate_side_reactions Investigate Side Reactions (LC-MS, NMR) investigate_side_reactions->purification temp->check_catalyst solvent->check_catalyst time->check_catalyst fresh_catalyst->investigate_side_reactions increase_loading->investigate_side_reactions success Conversion Rate Improved purification->success

Caption: A logical workflow for troubleshooting low conversion rates in chemical reactions.

Sandmeyer_Reaction_Pathway Key Steps in a Sandmeyer-type Synthesis start Starting Aniline (2-Amino-4-methylaniline) diazotization Diazotization (NaNO2, Acid, 0-5°C) start->diazotization diazonium_salt Diazonium Salt (Unstable Intermediate) diazotization->diazonium_salt cyanation Cyanation (CuCN) diazonium_salt->cyanation product This compound cyanation->product

Caption: A simplified pathway for the synthesis of this compound via a Sandmeyer reaction.

References

Technical Support Center: Purifying 2-Amino-5-methylbenzonitrile with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-5-methylbenzonitrile using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My this compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?

A1: Streaking or tailing of amino compounds like this compound on silica gel is a common issue. It is often caused by the interaction of the basic amino group with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent.

    • Ammonia: A solution of 1-10% ammonia in methanol can be used as a polar component in your mobile phase (e.g., in a dichloromethane/methanol solvent system).

  • Alternative Stationary Phases:

    • Deactivated Silica Gel: Use silica gel that has been treated to reduce its acidity.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica gel: This type of stationary phase is specifically designed for the chromatography of amines and can significantly improve peak shape.

Q2: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

A2: If this compound is not moving from the baseline, the eluent is not polar enough to displace it from the stationary phase.

Solutions:

  • Increase Solvent Polarity: Use a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common choice for polar compounds. You can start with a low percentage of methanol and gradually increase it.

  • Add a Modifier: As mentioned in the previous point, adding a basic modifier like triethylamine or ammonia can help to move basic compounds up the plate.

Q3: The separation between this compound and an impurity is poor, even though there is a difference in their Rf values on the TLC plate. Why is this happening?

A3: This can occur for several reasons:

  • Column Overloading: Injecting too much sample onto the column can lead to broad bands that overlap, resulting in poor separation. As a general rule, the amount of crude material should be about 1-3% of the mass of the silica gel for a good separation.

  • Improper Column Packing: An unevenly packed column with cracks or channels will lead to a non-uniform flow of the mobile phase and poor separation.

  • Inappropriate Solvent System: The solvent system used for the column may not be optimal, even if it shows separation on TLC. The ideal Rf value for the target compound for good separation on a column is around 0.2-0.4.

Solutions:

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

  • Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.

  • Optimize the Solvent System: Adjust the polarity of your eluent to bring the Rf of this compound into the optimal range of 0.2-0.4.

Q4: My purified this compound is a brownish or yellowish color, but it should be an off-white to pale yellow crystalline powder. What is the reason for the discoloration?

A4: Discoloration can be due to the presence of oxidized impurities or residual starting materials. The amino group in this compound can be susceptible to air oxidation, which can form colored byproducts.

Solutions:

  • Use an Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Activated Charcoal Treatment: Before column chromatography, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal to adsorb colored impurities, and then filter it through celite before concentrating and loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: A good starting point for the purification of this compound on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on similar compounds, a solvent system of 10-30% ethyl acetate in hexane is a reasonable starting point. It is crucial to first determine the optimal solvent system by running a TLC. The ideal eluent will give your target compound an Rf value of approximately 0.2-0.4. For a related compound, 2-amino-3,5-dichlorobenzonitrile, an Rf of 0.30 was observed with 10% ethyl acetate/petroleum ether.

Q2: What is the recommended ratio of silica gel to crude compound for the purification of this compound?

A2: The ratio of silica gel to the crude compound depends on the difficulty of the separation.

  • For easy separations (large difference in Rf values between the desired compound and impurities), a ratio of 30:1 to 50:1 (by weight) is generally sufficient.

  • For more difficult separations , a higher ratio of 100:1 or even 200:1 may be necessary.

Q3: What are the best methods for loading the sample onto the column?

A3: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the column. This method is generally preferred for good separation.

  • Dry Loading: If your compound has poor solubility in the eluent, you can dissolve it in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q4: How can I monitor the progress of the column chromatography?

A4: The most common method for monitoring the separation is by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop the plate in the same eluent used for the column, and visualize the spots under UV light or with a suitable stain to identify the fractions containing your pure product.

Data Presentation

The following tables summarize key quantitative data for the column chromatography of this compound.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System ComponentsRatio (v/v)Expected Rf Range*Notes
Ethyl Acetate / Hexane10:90 to 30:700.2 - 0.5A good starting point for many aromatic amines. Adjust ratio to achieve an Rf of ~0.3.
Dichloromethane / Methanol99:1 to 95:50.2 - 0.5Useful if the compound is too polar for ethyl acetate/hexane.
Ethyl Acetate / Hexane + 0.5% Triethylamine10:90 to 30:700.2 - 0.5The addition of triethylamine can improve peak shape and reduce tailing.

*Expected Rf values are estimates and should be confirmed experimentally.

Table 2: General Guidelines for Column Parameters

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Silica Gel to Compound Ratio 30:1 to 100:1 (w/w)
Optimal Rf on TLC 0.2 - 0.4
Sample Loading 1-3% of silica gel weight

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Prepare the TLC plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Prepare the developing chamber: Pour a small amount of the chosen eluent (e.g., 20% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

  • Develop the plate: Place the TLC plate in the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value: Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front. The Rf value is the ratio of these two distances. Adjust the solvent system until the Rf of the desired compound is in the 0.2-0.4 range.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimum amount of the eluent.

    • Carefully pipette the solution onto the top layer of sand.

    • Drain the solvent until the sample is absorbed into the silica gel.

    • Carefully add a small amount of fresh eluent and drain again to wash any remaining sample onto the column.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • Maintain a constant flow rate. If necessary, apply gentle pressure with a pump or inert gas.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Workflow for the purification of this compound via column chromatography.

Preventing oxidation of 2-Amino-5-methylbenzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-5-methylbenzonitrile to prevent its oxidation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during storage?

A1: The primary cause of degradation for this compound is oxidation. The aromatic amine group in the molecule is susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the purity of the compound.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[1] Some suppliers recommend 4°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.

  • Light: Protect from light by storing in an amber or opaque container.[2]

  • Container: Keep the container tightly sealed to prevent moisture and air from entering.

Q3: I've noticed a change in the color of my this compound sample. What does this indicate?

A3: A change in color, often to a yellow or brownish hue, is a common indicator of oxidation. The formation of oxidized species and potential polymerization byproducts can lead to this discoloration. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration of the solid compound (yellowing/browning) Oxidation due to improper storage (exposure to air, light, or high temperature).- Verify purity using HPLC. - If purity is compromised, consider purification (e.g., recrystallization) if possible. - For future storage, ensure the compound is in a tightly sealed container, protected from light, refrigerated, and preferably under an inert atmosphere.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound.- Identify the degradation products using techniques like LC-MS/MS. - Review storage conditions and handling procedures to identify the source of degradation. - Conduct a forced degradation study to understand the compound's stability profile under various stress conditions (see Experimental Protocols section).
Inconsistent experimental results Use of a partially degraded sample of this compound.- Always use a fresh, properly stored sample for critical experiments. - Qualify the purity of the material before use, especially if it has been stored for an extended period.

Experimental Protocols

To proactively understand the stability of this compound and prevent oxidation, researchers can perform forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 N)

  • Sodium hydroxide (NaOH) solution (0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with UV or PDA detector

  • LC-MS/MS system for peak identification

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v). Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v). Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid for better peak shape.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition. An ideal forced degradation study aims for 5-20% degradation of the active substance.[5][6]

    • Characterize the major degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which helps in structure elucidation.

Data Presentation: Example Stability Data Table

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl24 hours60°C[Insert Data][Insert Data][Insert Data]
0.1 N NaOH24 hours60°C[Insert Data][Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data][Insert Data]
Heat (Solid)48 hours70°C[Insert Data][Insert Data][Insert Data]
Heat (Solution)24 hours60°C[Insert Data][Insert Data][Insert Data]
Light (UV/Vis)[Specify Duration]Room Temp[Insert Data][Insert Data][Insert Data]

Visualizations

The following diagrams illustrate key workflows and concepts related to preventing the oxidation of this compound.

G cluster_storage Recommended Storage cluster_causes Causes of Oxidation Temperature (2-8 C) Temperature (2-8 C) This compound This compound Temperature (2-8 C)->this compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Protect from Light Protect from Light Protect from Light->this compound Tightly Sealed Tightly Sealed Tightly Sealed->this compound Oxygen (Air) Oxygen (Air) Oxidized Product Oxidized Product Oxygen (Air)->Oxidized Product Light Light Light->Oxidized Product Elevated Temperature Elevated Temperature Elevated Temperature->Oxidized Product This compound->Oxidized Product Oxidation G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Apply Stress Conditions->Oxidation (H2O2) Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photostability Photostability Apply Stress Conditions->Photostability Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation (H2O2)->Analyze by HPLC Thermal Stress->Analyze by HPLC Photostability->Analyze by HPLC Identify Degradants (LC-MS) Identify Degradants (LC-MS) Analyze by HPLC->Identify Degradants (LC-MS) End End Identify Degradants (LC-MS)->End

References

Identifying synthesis byproducts of 2-Amino-5-methylbenzonitrile via mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Amino-5-methylbenzonitrile and the identification of its byproducts via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Reduction of 5-methyl-2-nitrobenzonitrile: This method involves the reduction of the nitro group to an amine. Common reducing agents include tin(II) chloride (SnCl2) in an acidic medium or catalytic hydrogenation.

  • Sandmeyer-type cyanation of 2-bromo-4-methylaniline: This reaction involves the diazotization of the primary amine followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.

Q2: What is the expected molecular weight and mass-to-charge ratio (m/z) of the molecular ion of this compound?

A2: The molecular formula for this compound is C₈H₈N₂. Its molecular weight is approximately 132.16 g/mol . In mass spectrometry, you would expect to see the molecular ion peak [M]⁺ at an m/z of 132.

Q3: What are the characteristic functional groups of this compound that can be identified by spectroscopy?

A3: The key functional groups are a primary aromatic amine (-NH₂), a nitrile (-C≡N), and a methyl group (-CH₃) on an aromatic ring. These can be identified by techniques like FT-IR spectroscopy, where you would expect to see characteristic stretches for the N-H bonds of the amine, the C≡N triple bond, and C-H bonds of the aromatic ring and methyl group.

Troubleshooting Guides for Mass Spectrometry Analysis

Scenario 1: Unexpected Peaks in the Mass Spectrum After Reduction of 5-methyl-2-nitrobenzonitrile

Problem: You have synthesized this compound via the reduction of 5-methyl-2-nitrobenzonitrile and your mass spectrum shows unexpected peaks in addition to the expected product at m/z 132.

Possible Causes and Solutions:

  • Incomplete Reaction: The presence of the starting material, 5-methyl-2-nitrobenzonitrile (MW: 162.15 g/mol ), will show a peak at m/z 162.

    • Solution: Increase the reaction time, temperature, or the amount of reducing agent. Monitor the reaction progress using TLC or LC-MS to ensure complete conversion.

  • Formation of Intermediates: Incomplete reduction can lead to the formation of intermediates such as 5-methyl-2-nitrosobenzonitrile (MW: 146.15 g/mol ) or N-(3-cyano-4-methylphenyl)hydroxylamine (MW: 148.16 g/mol ). These may appear as peaks at m/z 146 and 148, respectively.

    • Solution: Ensure sufficient reducing agent and optimal reaction conditions are used to drive the reaction to completion.

  • Dimeric Byproducts (Azo Compounds): Side reactions can lead to the formation of azo compounds, such as 2,2'-dicyano-4,4'-azoxytoluene (MW: 278.28 g/mol ) or 2,2'-dicyano-4,4'-azotoluene (MW: 262.29 g/mol ). These would appear as higher molecular weight peaks.

    • Solution: Control the reaction temperature and the rate of addition of the reducing agent to minimize side reactions.

Scenario 2: Unexpected Peaks in the Mass Spectrum After Sandmeyer Cyanation of 2-bromo-4-methylaniline

Problem: Following the Sandmeyer cyanation of 2-bromo-4-methylaniline to produce this compound, your mass spectrum displays unexpected peaks.

Possible Causes and Solutions:

  • Unreacted Starting Material: The presence of 2-bromo-4-methylaniline (MW: 186.05 g/mol for ⁷⁹Br and 188.05 g/mol for ⁸¹Br) will show a characteristic isotopic pattern with peaks at m/z 186 and 188.

    • Solution: Ensure complete diazotization and reaction with the copper cyanide. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Formation of Phenolic Byproduct: If the diazonium salt reacts with water, it can form 2-hydroxy-5-methylbenzonitrile (MW: 133.15 g/mol ), which would show a peak at m/z 133.

    • Solution: Maintain a low reaction temperature during diazotization and the Sandmeyer reaction to minimize the decomposition of the diazonium salt and its reaction with water.

  • Biaryl Formation: A common side reaction in Sandmeyer reactions is the formation of biaryl compounds.[1][2] In this case, a potential byproduct would be 2,2'-diamino-5,5'-dimethyl-1,1'-biphenyl (MW: 212.29 g/mol ), which would appear at m/z 212.

    • Solution: Use of stoichiometric or catalytic amounts of copper salts and controlled reaction conditions can help to minimize the formation of these dimeric byproducts.

Data Presentation

Table 1: Key Compounds in the Synthesis of this compound and their Mass Spectrometric Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ (m/z)
Product
This compoundC₈H₈N₂132.16132
Starting Materials
5-methyl-2-nitrobenzonitrileC₈H₆N₂O₂162.15162
2-bromo-4-methylanilineC₇H₈BrN186.05 / 188.05186 / 188
Potential Byproducts (Reduction Route)
5-methyl-2-nitrosobenzonitrileC₈H₆N₂O146.15146
N-(3-cyano-4-methylphenyl)hydroxylamineC₈H₈N₂O148.16148
2,2'-dicyano-4,4'-azoxytolueneC₁₆H₁₂N₄O278.28278
2,2'-dicyano-4,4'-azotolueneC₁₆H₁₂N₄262.29262
Potential Byproducts (Sandmeyer Route)
2-hydroxy-5-methylbenzonitrileC₈H₇NO133.15133
2,2'-diamino-5,5'-dimethyl-1,1'-biphenylC₁₄H₁₆N₂212.29212

Table 2: Predicted Fragmentation Pattern for this compound (EI-MS)

m/zPossible FragmentNotes
132[C₈H₈N₂]⁺Molecular Ion
131[C₈H₇N₂]⁺Loss of a hydrogen atom
105[C₇H₇N]⁺Loss of HCN (hydrogen cyanide)
104[C₇H₆N]⁺Loss of HCN and a hydrogen atom
91[C₆H₅N]⁺Loss of CH₃CN (acetonitrile)
77[C₆H₅]⁺Loss of the amino and nitrile groups

Note: This is a predicted fragmentation pattern based on the analysis of similar compounds, as a publicly available mass spectrum for this compound was not found.

Experimental Protocols

General Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane). Filter the solution to remove any particulate matter.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare the fragmentation patterns with the expected patterns for the product and potential byproducts.

Visualizations

Synthesis_Byproducts cluster_reduction Reduction Route cluster_sandmeyer Sandmeyer Route 5-methyl-2-nitrobenzonitrile 5-methyl-2-nitrobenzonitrile 2-Amino-5-methylbenzonitrile_R This compound 5-methyl-2-nitrobenzonitrile->2-Amino-5-methylbenzonitrile_R Reduction Nitroso Intermediate Nitroso/Hydroxylamine Intermediates 5-methyl-2-nitrobenzonitrile->Nitroso Intermediate Incomplete Reduction Azo Byproduct Azo Compounds Nitroso Intermediate->Azo Byproduct Side Reaction 2-bromo-4-methylaniline 2-bromo-4-methylaniline 2-Amino-5-methylbenzonitrile_S This compound 2-bromo-4-methylaniline->2-Amino-5-methylbenzonitrile_S Diazotization, CuCN Phenolic Byproduct Phenolic Byproduct 2-bromo-4-methylaniline->Phenolic Byproduct Reaction with H2O Biaryl Byproduct Biaryl Byproduct 2-bromo-4-methylaniline->Biaryl Byproduct Dimerization MS_Workflow Crude Sample Crude Sample GC-MS Analysis GC-MS Analysis Crude Sample->GC-MS Analysis Total Ion Chromatogram Total Ion Chromatogram GC-MS Analysis->Total Ion Chromatogram Mass Spectrum of Each Peak Mass Spectrum of Each Peak Total Ion Chromatogram->Mass Spectrum of Each Peak Identify Product Identify Product Mass Spectrum of Each Peak->Identify Product Compare with expected m/z 132 and fragmentation Identify Byproducts Identify Byproducts Mass Spectrum of Each Peak->Identify Byproducts Compare with known byproduct m/z and fragmentation

References

Scaling up the synthesis of 2-Amino-5-methylbenzonitrile from lab to pilot scale

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-5-methylbenzonitrile

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this important chemical intermediate from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A common and effective method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This involves the diazotization of a primary aromatic amine, in this case, 2-amino-5-methylaniline (p-toluidine), followed by reaction with a cyanide salt, typically copper(I) cyanide, to introduce the nitrile group.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during the scale-up of this synthesis revolve around the highly reactive and potentially unstable nature of the diazonium salt intermediate. Key hazards include:

  • Thermal Runaway: The diazotization reaction is highly exothermic.[3] Inadequate temperature control, especially in a large reactor, can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing reactor failure.[4]

  • Instability of Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Therefore, they are typically generated in situ and used immediately in the subsequent reaction step.[5]

  • Toxicity of Cyanide: Copper(I) cyanide and other cyanide salts are highly toxic. Strict handling procedures and emergency preparedness are crucial, especially when working with larger quantities at the pilot scale.

Q3: Why is temperature control so critical during the diazotization step?

Temperature control is paramount during diazotization because aryl diazonium salts are thermally unstable and can decompose at elevated temperatures, typically above 5°C.[6] This decomposition can lead to the formation of unwanted byproducts, such as phenols, which will reduce the yield and purity of the desired this compound.[5]

Q4: What are the key differences in equipment and process parameters between lab and pilot scale?

Scaling up from the lab to a pilot plant introduces significant changes in equipment and process parameters. Key differences include heat and mass transfer, mixing efficiency, and the method of reagent addition. These factors can significantly impact reaction time, yield, and purity.[4][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Diazotization * Ensure the reaction temperature is maintained between 0-5°C. * Test for the presence of excess nitrous acid using starch-iodide paper. A blue color indicates an excess.[5] * Ensure slow, controlled addition of sodium nitrite solution.
Decomposition of Diazonium Salt * Maintain strict temperature control throughout the diazotization and Sandmeyer reaction. * Use the diazonium salt solution immediately after preparation.
Inefficient Sandmeyer Reaction * Ensure the copper(I) cyanide is of high purity and catalytically active. * Optimize the reaction temperature for the cyanation step. * Ensure efficient mixing to facilitate the reaction between the diazonium salt and the copper cyanide.
Formation of Byproducts * Formation of a phenol byproduct can be minimized by maintaining a low reaction temperature.[5] * Biaryl impurities can result from radical side reactions; ensure a clean reaction environment and appropriate stoichiometry.[1]

Problem 2: Product Purity Issues

Potential Cause Troubleshooting Step
Presence of Starting Material (2-amino-5-methylaniline) * Ensure complete diazotization by checking for residual starting amine using TLC or HPLC. * Adjust the stoichiometry of sodium nitrite if necessary.
Phenolic Impurities * Improve temperature control during diazotization. * Purify the crude product by recrystallization or column chromatography.
Colored Impurities * These may arise from azo coupling side reactions. Ensure the pH of the reaction mixture is acidic during diazotization to minimize this. * Consider a charcoal treatment during workup to remove colored impurities.

Problem 3: Scale-Up Challenges

Potential Cause Troubleshooting Step
Poor Heat Transfer in Pilot Reactor * The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[4] * Use a reactor with a high-performance cooling jacket and consider using a more efficient heat transfer fluid. * Implement controlled, slower addition of reagents to manage the exotherm.
Inefficient Mixing * What works for a magnetic stirrer in the lab may not be sufficient for a large reactor. * Optimize the impeller type, size, and agitation speed for the pilot reactor to ensure homogeneity.[8] * Poor mixing can lead to localized "hot spots" and reduced yield.[3]
Solid Handling and Addition * Adding solids like copper(I) cyanide to a large reactor can be challenging. * Consider adding it as a solution or a well-dispersed slurry to improve handling and reaction kinetics.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is based on a standard Sandmeyer reaction procedure.

Materials:

  • 2-amino-5-methylaniline (p-toluidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Diatomaceous Earth (Celite®)

  • Deionized Water

  • Ice

Procedure:

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5°C.

  • Check for the presence of excess nitrous acid with starch-iodide paper.

Step 2: Sandmeyer Reaction

  • In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution, maintaining the temperature below 10°C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for one hour to ensure complete reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture and extract the product with toluene.

  • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

  • Wash again with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the toluene extract under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table presents a hypothetical comparison of key parameters and outcomes when scaling up the synthesis of this compound.

Parameter Laboratory Scale (1 L vessel) Pilot Scale (100 L vessel)
Starting Material (2-amino-5-methylaniline) 50 g5.0 kg
Reaction Volume ~500 mL~50 L
Agitation Magnetic StirrerMechanical Impeller
Reagent Addition Time (NaNO₂) 15-20 minutes1.5-2 hours
Temperature Control Ice BathJacketed Cooling System
Typical Yield 80-85%70-78%
Purity (before purification) 95-97%90-94%
Reaction Time (total) 4-6 hours8-12 hours

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-amino-5-methylaniline diazotization Step 1: Diazotization (HCl, NaNO2, 0-5°C) start->diazotization diazonium_salt Aryl Diazonium Salt Intermediate (in situ) diazotization->diazonium_salt sandmeyer Step 2: Sandmeyer Reaction (CuCN, 50-60°C) diazonium_salt->sandmeyer crude_product Crude this compound sandmeyer->crude_product workup Step 3: Work-up (Extraction, Washes) crude_product->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product Final Product: This compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization incomplete Incomplete Diazotization? check_diazotization->incomplete Analysis temp_control Temperature > 5°C? incomplete->temp_control No solution1 Action: Verify NaNO2 stoichiometry. Use starch-iodide test. incomplete->solution1 Yes check_sandmeyer Check Sandmeyer Step temp_control->check_sandmeyer No solution2 Action: Improve cooling efficiency. Slow down NaNO2 addition. temp_control->solution2 Yes catalyst_issue Catalyst (CuCN) Issue? check_sandmeyer->catalyst_issue Analysis solution3 Action: Use fresh, high-purity CuCN. Optimize reaction temperature. catalyst_issue->solution3 Yes solution4 Action: Improve agitation. Check for localized 'hot spots'. catalyst_issue->solution4 No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 2-Amino-5-methylbenzonitrile and 2-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Amino-5-methylbenzonitrile and its parent compound, 2-aminobenzonitrile. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecular entities in the fields of pharmaceutical development and materials science. This document outlines the theoretical basis for their reactivity differences, supported by available experimental data, and provides detailed experimental protocols for key reactions.

Introduction to the Compounds

2-aminobenzonitrile and this compound are both valuable bifunctional aromatic compounds, featuring a nucleophilic amino group and a versatile nitrile functionality. Their structural similarity belies significant differences in reactivity, primarily dictated by the electronic influence of the methyl substituent on the benzene ring.

CompoundStructure
2-aminobenzonitrile 2-aminobenzonitrile
This compound this compound

Theoretical Comparison of Reactivity

The primary differentiator in the reactivity of these two molecules is the presence of the methyl group at the 5-position of this compound. The methyl group is a well-established electron-donating group, influencing the reactivity of the aromatic ring and its substituents through two main effects:

  • Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbon atoms of the benzene ring, pushes electron density into the ring through the sigma bond network.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring results in delocalization of electron density, further enriching the ring.

This increase in electron density in this compound has two major consequences for its reactivity compared to 2-aminobenzonitrile:

  • Increased Susceptibility to Electrophilic Aromatic Substitution: The electron-rich aromatic ring of this compound is more activated towards attack by electrophiles. The amino group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. In this compound, the positions ortho and para to the strongly activating amino group are the most favorable for electrophilic attack.

The following diagram illustrates the logical flow of how the methyl group influences the reactivity.

G cluster_0 This compound cluster_1 Electronic Effects cluster_2 Consequences Methyl_Group Methyl Group (-CH3) Inductive_Effect Inductive Effect (+I) Methyl_Group->Inductive_Effect Hyperconjugation Hyperconjugation Methyl_Group->Hyperconjugation Increased_Electron_Density Increased Electron Density on Aromatic Ring Inductive_Effect->Increased_Electron_Density Hyperconjugation->Increased_Electron_Density Enhanced_Nucleophilicity Enhanced Nucleophilicity of Amino Group Increased_Electron_Density->Enhanced_Nucleophilicity Increased_Reactivity_EAS Increased Reactivity in Electrophilic Aromatic Substitution Increased_Electron_Density->Increased_Reactivity_EAS

Caption: Influence of the methyl group on the reactivity of this compound.

Quantitative Data Comparison

While direct comparative kinetic studies are sparse in the literature, a summary of relevant physical and electronic properties is presented below.

Property2-aminobenzonitrileThis compound
Molecular Formula C₇H₆N₂C₈H₈N₂
Molecular Weight 118.14 g/mol 132.16 g/mol
CAS Number 1885-29-65925-93-9
pKa (of conjugate acid) 0.77[1]Predicted to be > 0.77
Hammett Constant (σp) of -NH₂ -0.66-
Hammett Constant (σm) of -CH₃ --0.07

The negative Hammett constant for the amino group indicates its strong electron-donating character through resonance. The negative value for the meta-positioned methyl group reflects its electron-donating inductive effect.

Experimental Protocols

The following are generalized experimental protocols for key reactions that can be used to compare the reactivity of 2-aminobenzonitrile and this compound.

Electrophilic Aromatic Substitution (Nitration)

This reaction is expected to proceed faster and with different regioselectivity for this compound due to the activating effect of the methyl group.

Workflow for Electrophilic Nitration:

G Start Dissolve Aminobenzonitrile in Acetic Anhydride Protection Protect Amino Group (Acetylation) Start->Protection Nitration Add Nitrating Agent (e.g., HNO3 in H2SO4) at low temperature Protection->Nitration Reaction Stir at Controlled Temperature Nitration->Reaction Quench Pour onto Ice-Water Reaction->Quench Isolation Filter Precipitate Quench->Isolation Deprotection Hydrolyze Acetamide (Acid or Base) Isolation->Deprotection Purification Purify by Crystallization or Chromatography Deprotection->Purification

Caption: Generalized workflow for the nitration of aminobenzonitriles.

Detailed Methodology:

  • Protection of the Amino Group: To a solution of the aminobenzonitrile (1 equivalent) in acetic anhydride (3-5 equivalents), add a catalytic amount of concentrated sulfuric acid. Stir the mixture at room temperature for 1-2 hours.

  • Nitration: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Deprotection: Reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

  • Purification: Cool the solution, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions. The electron density at the nitrile carbon can influence the rate of this reaction.

Workflow for Nitrile Hydrolysis (Basic Conditions):

G Start Suspend Aminobenzonitrile in Aqueous NaOH Reflux Heat the Mixture to Reflux Start->Reflux Monitoring Monitor Reaction by TLC (disappearance of starting material) Reflux->Monitoring Cooling Cool the Reaction Mixture to Room Temperature Monitoring->Cooling Acidification Acidify with HCl to pH ~3-4 Cooling->Acidification Precipitation Collect Precipitated Carboxylic Acid by Filtration Acidification->Precipitation Purification Wash with Cold Water and Dry Precipitation->Purification

Caption: Generalized workflow for the basic hydrolysis of aminobenzonitriles.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the aminobenzonitrile (1 equivalent) in a 10-20% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Carefully acidify the cooled solution with concentrated hydrochloric acid to precipitate the corresponding aminobenzoic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

The presence of a methyl group in the 5-position of this compound significantly enhances its reactivity compared to 2-aminobenzonitrile. The electron-donating nature of the methyl group increases the nucleophilicity of the amino group and activates the aromatic ring towards electrophilic substitution. This heightened reactivity should be a key consideration in the design of synthetic pathways utilizing these building blocks. For reactions involving nucleophilic attack by the amino group or electrophilic attack on the aromatic ring, this compound is expected to be the more reactive substrate. Conversely, for reactions where the nitrile group acts as an electrophile, the electronic effects on its reactivity are likely to be more subtle. The provided experimental protocols offer a framework for the direct, empirical comparison of these two valuable synthetic intermediates.

References

A Spectroscopic Comparison of 2-Amino-5-methylbenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 2-amino-5-methylbenzonitrile and its key positional isomers, offering a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. By presenting available experimental data in a clear, comparative format, this document aims to facilitate the identification and characterization of these important chemical entities.

The isomers included in this comparison are:

  • This compound

  • 2-Amino-3-methylbenzonitrile

  • 2-Amino-4-methylbenzonitrile

  • 2-Amino-6-methylbenzonitrile

  • 3-Amino-4-methylbenzonitrile

  • 4-Amino-2-methylbenzonitrile

  • 4-Amino-3-methylbenzonitrile

  • 3-(Aminomethyl)benzonitrile

  • 4-(Aminomethyl)benzonitrile

While a comprehensive set of experimental data for every isomer across all spectroscopic techniques is not always available in the public domain, this guide consolidates the existing information and highlights the spectral differences that are crucial for distinguishing between these structurally similar compounds.

Spectroscopic Data Comparison

The following tables summarize the available quantitative data for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
CompoundN-H StretchC-H (Aromatic)C≡N StretchC=C (Aromatic)
This compound 3450, 3350 (predicted)~3050 (predicted)~2220 (predicted)~1620, 1510 (predicted)
2-Amino-4-methylbenzonitrile 3470, 3375[1]3030[1]2210[1]1625, 1575, 1510[1]
4-Amino-3-methylbenzonitrile 3472, 3379[2]3224[2]2214[2]1629, 1577, 1517[2]
4-(Aminomethyl)benzonitrile 3380, 3290 (Vapor Phase)3030 (Vapor Phase)[3]2230 (Vapor Phase)[3]1610, 1510 (Vapor Phase)[3]
Other IsomersNot readily availableNot readily availableNot readily availableNot readily available
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
CompoundAromatic Protons-CH₃ / -CH₂--NH₂
This compound 6.6-7.4 (m)2.25 (s, 3H)4.1 (br s, 2H)
2-Amino-4-methylbenzonitrile 7.27 (d), 6.59 (d), 6.56 (s)2.29 (s, 3H)4.25 (br s, 2H)
3-Amino-4-methylbenzonitrile 7.08 (d, 1H), 6.89 (d, 1H), 6.87 (s, 1H)[4]2.15 (s, 3H)[4]3.65 (br s, 2H)[4]
4-Amino-2-methylbenzonitrile 7.3 (d), 6.5 (d), 6.4 (s)2.4 (s, 3H)4.1 (br s, 2H)
4-(Aminomethyl)benzonitrile 7.62 (d, 2H), 7.45 (d, 2H)3.94 (s, 2H)1.60 (br s, 2H)
Other IsomersNot readily availableNot readily availableNot readily available
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
CompoundAromatic Carbons-C≡N-CH₃ / -CH₂-
This compound 148.1, 133.5, 133.2, 121.5, 117.8, 99.9119.520.4
2-Amino-4-methylbenzonitrile 150.1, 141.2, 133.0, 117.9, 117.2, 99.5119.821.3
4-Amino-2-methylbenzonitrile 148.9, 133.4, 131.8, 119.5, 115.1, 108.9119.220.1
4-(Aminomethyl)benzonitrile 146.9, 132.4, 128.0, 110.2119.145.8[3]
Other IsomersNot readily availableNot readily availableNot readily available
Table 4: UV-Vis Spectroscopic Data
Compoundλmax (nm)Solvent
This compound Not readily available-
2-Amino-4-methylbenzonitrile 243, 298Ethanol
4-Amino-3-methylbenzonitrile Not readily available-
4-(Aminomethyl)benzonitrile Not readily available-
Other IsomersNot readily available-
Table 5: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 132117, 104, 90, 77
2-Amino-4-methylbenzonitrile 132117, 105, 90, 77
4-Amino-3-methylbenzonitrile 132[2]117, 105, 90, 77[2]
4-(Aminomethyl)benzonitrile 132[3]131, 116, 104, 89[3]
Other IsomersNot readily availableNot readily available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted based on the specific instrumentation and sample characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: Solid samples are typically analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the crystal.

  • Data Acquisition: A background spectrum of the empty sample holder or clean ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are required compared to ¹H NMR. The spectral width is set to cover the range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition: A blank spectrum of the solvent is recorded. The UV-Vis spectrum of the sample solution is then measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

  • Data Acquisition: The sample is introduced into the ion source where it is ionized (e.g., by electron impact or electrospray ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum shows the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the this compound isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison start Isomers of this compound prep Dissolution in appropriate deuterated or UV-transparent solvents start->prep ftir FT-IR Spectroscopy prep->ftir nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr uvvis UV-Vis Spectroscopy prep->uvvis ms Mass Spectrometry prep->ms analyze_ftir Analyze functional groups (N-H, C≡N stretches) ftir->analyze_ftir analyze_nmr Determine chemical shifts, coupling constants, and structure nmr->analyze_nmr analyze_uvvis Identify λmax and electronic transitions uvvis->analyze_uvvis analyze_ms Determine molecular weight and fragmentation patterns ms->analyze_ms compare Comparative Analysis of Spectroscopic Data analyze_ftir->compare analyze_nmr->compare analyze_uvvis->compare analyze_ms->compare end Structural Elucidation and Isomer Differentiation compare->end

Caption: Workflow for the spectroscopic comparison of this compound isomers.

References

A Comparative Guide to the Biological Activity of 2-Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 2-aminobenzonitrile, a versatile scaffold in medicinal chemistry. Due to a scarcity of publicly available data on derivatives of 2-Amino-5-methylbenzonitrile, this guide focuses on the broader class of 2-aminobenzonitrile derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Executive Summary

Derivatives of 2-aminobenzonitrile have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes the available quantitative data for these activities, provides detailed experimental protocols for their determination, and visualizes key signaling pathways and experimental workflows.

Data Presentation

Anticancer Activity

The cytotoxic effects of various 2-aminobenzonitrile derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinazoline2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileVarious human tumor cell lines0.45 - 1.66[1]
ThienopyrimidineCompound 2MCF-7 (Breast)0.013
ThienopyrimidineCompound 3MCF-7 (Breast)0.023
AminobenzylnaphtholMMZ-45AABxPC-3 (Pancreatic)13.26[2]
AminobenzylnaphtholMMZ-140CHT-29 (Colorectal)11.55[2]
Benzothiazole Aniline1,3,5-Triazine, salicylate and aniline hybridMCF-7 (Breast)0.51 ± 0.083[3]
Antimicrobial Activity

The antimicrobial potential of 2-aminobenzonitrile derivatives has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus, is a key parameter in these studies.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
α-aminonitrile-based benzimidazoleCompound 4dVarious bacterial strains3.9 - 7.8[4]
α-aminonitrile-based benzimidazoleCompound 4eVarious bacterial strains3.9 - 7.8[4]
α-aminonitrile-based benzimidazoleCompound 4eMycobacterium tuberculosis0.05[4]
QuinoxalineCompound 5pS. aureus4[5]
QuinoxalineCompound 5pB. subtilis8[5]
Co(II) complex of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrileCo(II) complexVarious bacteriaEnhanced activity over ligand[6]
Anti-inflammatory Activity

Several derivatives have been screened for their ability to modulate inflammatory responses. The inhibitory concentration (IC50) for the inhibition of inflammatory mediators, such as nitric oxide (NO) or cyclooxygenase (COX) enzymes, is a common metric.

Derivative ClassCompoundAssayIC50 (µM)Reference
2,6-bisbenzylidenecyclohexanoneCompound 8NO inhibition in RAW 264.7 cells6.68[7]
2,6-bisbenzylidenecyclohexanoneCompound 9NO inhibition in RAW 264.7 cells-[7]
2,6-bisbenzylidenecyclohexanoneCompound 11aNO inhibition in RAW 264.7 cells-[7]
1,2-BenzothiazineBS23COX-2 Inhibition13.19 ± 2.1[8]
1,2-BenzothiazineBS30COX-2 Inhibition59.22 ± 3.7[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal cultures

  • Sterile swabs

  • Sterile filter paper discs

  • Test compounds at various concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Protocol:

  • Inoculation: Inoculate the surface of the agar plates evenly with a standardized microbial suspension using a sterile swab.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing a range of concentrations.

Griess Assay for Nitric Oxide Inhibition

This assay measures the amount of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), to determine the anti-inflammatory potential of a compound in vitro.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the test compounds relative to the LPS-stimulated control.

Mandatory Visualization

Experimental Workflow for Biological Activity Screening

G General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_analysis Data Analysis & Further Studies start Design of 2-Aminobenzonitrile Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture microbe_culture Microbial Culture characterization->microbe_culture macrophage_culture Macrophage Cell Culture characterization->macrophage_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis pathway_analysis Signaling Pathway Analysis ic50_determination->pathway_analysis agar_diffusion Agar Diffusion / Broth Dilution microbe_culture->agar_diffusion mic_determination MIC Value Determination agar_diffusion->mic_determination mic_determination->sar_analysis griess_assay Griess Assay for NO Inhibition macrophage_culture->griess_assay inflammation_ic50 IC50 Value Determination griess_assay->inflammation_ic50 inflammation_ic50->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization pathway_analysis->lead_optimization

Caption: General workflow for the synthesis and biological screening of 2-aminobenzonitrile derivatives.

EGFR Signaling Pathway

EGFR_Pathway Simplified EGFR Signaling Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Aminobenzonitrile Derivative (Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Simplified overview of the EGFR signaling pathway and a potential point of inhibition.

NF-κB Signaling Pathway

NFkB_Pathway Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasomal Degradation IkB_P->Proteasome Nucleus Nucleus NFkB_active->Nucleus Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_expression Transcription Inhibitor 2-Aminobenzonitrile Derivative (Inhibitor) Inhibitor->IKK_complex Inhibition

Caption: Simplified overview of the NF-κB signaling pathway and a potential point of inhibition.

References

A Comparative Guide to High-Performance Liquid Chromatography Methods for the Analysis of 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-5-methylbenzonitrile is a key intermediate in various synthetic pathways. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for its analysis, comparing it with an alternative analytical technique and providing detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is contingent on several factors, including the nature of the analyte, the required sensitivity, selectivity, and the available laboratory resources. Below is a comparison of a proposed Reversed-Phase HPLC (RP-HPLC) method and Capillary Electrophoresis (CE), another powerful separation technique.

ParameterReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Capillary Electrophoresis (CE)
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Differential migration of ions in an electric field.
Specificity High (excellent separation from impurities and degradation products).Very High (excellent for resolving closely related compounds).
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) ≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Throughput Moderate to HighHigh
Sample Volume µL rangenL range
Solvent Consumption Relatively HighVery Low

Experimental Protocols

Detailed methodologies for a proposed RP-HPLC method for the analysis of this compound are provided below. This protocol is based on established methods for similar aromatic amines and nitriles.

Proposed RP-HPLC Method

This method is designed to provide excellent separation of this compound from potential process-related impurities and degradation products.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Ultrapure water.

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade.

  • This compound reference standard (≥98% purity).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

3. Preparation of Solutions

  • Sample Diluent: Mobile phase is recommended as the diluent.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent in a volumetric flask.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the this compound sample in the sample diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters

  • Specificity: Forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) should be performed to demonstrate the separation of the main peak from any degradation products.

  • Linearity: A series of standard solutions over a concentration range (e.g., 10-150 µg/mL) should be prepared and injected. The peak area response versus concentration should be plotted, and the correlation coefficient (R²) should be determined.

  • Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluated by making deliberate small variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC method and the logical relationship of the validation parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Inject Solutions C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Quantify Analyte F->G

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters cluster_method Method Performance Accuracy Accuracy Precision Precision Precision->Accuracy Specificity Specificity Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Robustness Robustness LOD LOD LOQ LOQ LOD->LOQ

Caption: Logical relationship of HPLC method validation parameters.

Comparative study of different synthetic routes to 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-Amino-5-methylbenzonitrile, a key intermediate in the pharmaceutical and materials science industries. We will delve into three primary synthetic strategies, offering a detailed analysis of their methodologies, quantitative performance, and the logical workflows involved.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Multi-Step Synthesis from p-ToluidineRoute 2: Palladium-Catalyzed CyanationRoute 3: Dehydration of 2-Amino-5-methylbenzamide
Starting Material p-Toluidine2-Bromo-4-methylaniline5-Methylisatoic Anhydride
Key Transformations Acylation, Nitration, Reduction, Sandmeyer ReactionPalladium-Catalyzed Cross-CouplingAmidation, Dehydration
Overall Yield ModerateHighModerate to High
Purity Good to HighHighGood to High
Scalability GoodModerate (catalyst cost)Good
Key Advantages Readily available and inexpensive starting material.High yield and purity, good functional group tolerance.Potentially shorter route with fewer steps.
Key Disadvantages Multiple steps, use of hazardous reagents (nitrating agents, diazonium salts).Expensive catalyst and ligands, toxicity of cyanide source.Availability and cost of the starting material may vary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route 1 p_toluidine p-Toluidine protected_toluidine N-acetyl-p-toluidine p_toluidine->protected_toluidine Ac₂O, AcOH nitro_protected N-acetyl-4-methyl-2-nitroaniline protected_toluidine->nitro_protected HNO₃, H₂SO₄ nitro_aniline 4-Methyl-2-nitroaniline nitro_protected->nitro_aniline H₂O, H⁺ diamine 4-Methyl-1,2-phenylenediamine nitro_aniline->diamine Reduction (e.g., Fe/HCl) product This compound diamine->product 1. NaNO₂, HCl 2. CuCN

Route 1: Multi-Step Synthesis from p-Toluidine

Route 2 bromo_aniline 2-Bromo-4-methylaniline product This compound bromo_aniline->product Pd catalyst, Cyanide source (e.g., Zn(CN)₂), Ligand

Route 2: Palladium-Catalyzed Cyanation

Route 3 isatoic_anhydride 5-Methylisatoic Anhydride amide 2-Amino-5-methylbenzamide isatoic_anhydride->amide NH₃ product This compound amide->product Dehydrating agent (e.g., POCl₃)

Route 3: Dehydration of 2-Amino-5-methylbenzamide

Detailed Experimental Protocols

Route 1: Multi-Step Synthesis from p-Toluidine

This classical route involves a sequence of well-established reactions.

Step 1a: Acetylation of p-Toluidine

To a solution of p-toluidine (1 equivalent) in glacial acetic acid, acetic anhydride (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature for 1 hour. The reaction mixture is then poured into ice water, and the precipitated N-acetyl-p-toluidine is collected by filtration, washed with water, and dried.

Step 1b: Nitration of N-acetyl-p-toluidine

N-acetyl-p-toluidine (1 equivalent) is dissolved in concentrated sulfuric acid at 0-5 °C. A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 2 hours at this temperature and then poured onto crushed ice. The precipitated N-acetyl-4-methyl-2-nitroaniline is filtered, washed with cold water, and dried.

Step 1c: Hydrolysis of N-acetyl-4-methyl-2-nitroaniline

The N-acetyl-4-methyl-2-nitroaniline (1 equivalent) is refluxed in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. The solution is then cooled and neutralized with a base (e.g., NaOH solution) to precipitate 4-methyl-2-nitroaniline, which is collected by filtration, washed with water, and dried. A yield of 70-80% can be expected for this three-step sequence.[1]

Step 1d: Reduction of 4-Methyl-2-nitroaniline

To a mixture of 4-methyl-2-nitroaniline (1 equivalent) and iron powder (3 equivalents) in ethanol and water, concentrated hydrochloric acid is added portion-wise. The mixture is heated to reflux for 3-4 hours. After cooling, the mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic aqueous solution to afford 4-methyl-1,2-phenylenediamine.

Step 1e: Sandmeyer Reaction of 4-Methyl-1,2-phenylenediamine

The 4-methyl-1,2-phenylenediamine (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. This diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water at 60-70 °C. The reaction mixture is stirred for 1 hour at this temperature, then cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.

Route 2: Palladium-Catalyzed Cyanation

This modern approach offers a more direct conversion of an aryl halide to the desired nitrile.

A mixture of 2-bromo-4-methylaniline (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equivalents), a suitable ligand (e.g., a phosphine ligand), and a cyanide source like zinc cyanide (0.6 equivalents) in a solvent such as DMF or DMAc is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with an aqueous solution (e.g., ammonium hydroxide) to remove metal salts, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound. This method generally provides high yields.[2]

Route 3: Dehydration of 2-Amino-5-methylbenzamide

This route offers a potentially shorter synthesis, provided the starting amide is accessible.

Step 3a: Synthesis of 2-Amino-5-methylbenzamide

5-Methyl isatoic anhydride (1 equivalent) is suspended in a suitable solvent like THF or dioxane. An excess of aqueous ammonia is added, and the mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the resulting 2-amino-5-methylbenzamide is collected. A yield of 56% has been reported for a similar reaction.[3]

Step 3b: Dehydration of 2-Amino-5-methylbenzamide

2-Amino-5-methylbenzamide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) in a suitable solvent like pyridine or DMF. The reaction is typically heated to ensure complete conversion. After the reaction is complete, the mixture is carefully quenched with ice water and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by recrystallization or column chromatography affords this compound. The dehydration of a similar compound, 2-amino-5-chlorobenzamide, using P₂O₅ has been reported.[4]

References

How does the methyl group in 2-Amino-5-methylbenzonitrile affect its reactivity?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a nuanced understanding of how substituent groups affect molecular reactivity is critical for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of 2-Amino-5-methylbenzonitrile, evaluating how the introduction of a methyl group alters its chemical behavior relative to its parent compound, 2-aminobenzonitrile.

The reactivity of 2-aminobenzonitrile is governed by three key features: the nucleophilic amino (-NH₂) group, the electrophilic and electron-withdrawing cyano (-CN) group, and the aromatic ring itself. The introduction of a methyl (-CH₃) group at the 5-position (para to the amino group and meta to the cyano group) introduces distinct electronic and steric effects that modulate the molecule's reactivity.

Electronic Effects of the Methyl Group

The methyl group influences the aromatic ring's electron density through two primary mechanisms:

  • Inductive Effect (+I): As an alkyl group, the methyl substituent is less electronegative than the sp²-hybridized carbons of the benzene ring. It therefore donates electron density through the sigma (σ) bond framework, weakly activating the ring.[1]

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This effect also donates electron density to the ring, further increasing its nucleophilicity.[2]

Conversely, the cyano group is strongly electron-withdrawing due to both a strong inductive effect (-I) and a resonance effect (-M or -R), which deactivates the ring.[3] The amino group is a potent electron-donating group through resonance (+M or +R), strongly activating the ring.[4]

In this compound, the activating effects of the amino and methyl groups work in concert to enhance the electron density of the aromatic ring, making it more reactive towards electrophiles than 2-aminobenzonitrile.

Caption: Electronic influence of substituents on the aromatic ring.

Comparative Reactivity Analysis

The increased electron density in this compound primarily enhances the reactivity at two sites: the aromatic ring (in electrophilic substitutions) and the amino group (nucleophilicity).

The rate of EAS reactions is highly sensitive to the electron density of the aromatic ring.[1][5] Because the methyl group is electron-donating, this compound is more activated towards electrophilic attack than 2-aminobenzonitrile.

The directing effects of the substituents are as follows:

  • -NH₂ group: A powerful ortho, para-director.

  • -CH₃ group: A weaker ortho, para-director.

  • -CN group: A meta-director.

The positions ortho to the strongly activating amino group (positions 3 and 1) are the most favored sites for electrophilic attack. The presence of the methyl group at position 5 further reinforces the activation of the ring.

Reaction Type2-aminobenzonitrile (Reference)This compoundExpected Outcome
Nitration Reacts slower than aniline due to -CN deactivation.Reacts faster than 2-aminobenzonitrile.Higher reaction rate and yield for this compound.
Halogenation Requires standard conditions for EAS.Reacts under milder conditions.Increased reactivity and potential for polysubstitution.
Friedel-Crafts Generally unreactive due to Lewis acid complexation with -NH₂.Also generally unreactive for the same reason.Both substrates are poor candidates for Friedel-Crafts reactions.

The nucleophilicity of the amino group is directly related to the availability of its lone pair of electrons. Electron-donating groups on the ring increase the electron density on the nitrogen atom, making the amine more basic and more nucleophilic.[4]

Compound (Analogue)Substituent (para to -NH₂)Nucleophilicity Parameter (N)[6]Relative Basicity
p-Cyanoaniline-CN10.79Less Basic
Aniline-H12.79Reference
p-Toluidine (Analogue for test compound) -CH₃ 14.19 More Basic
p-Methoxyaniline-OCH₃15.23Most Basic

This data strongly suggests that the amino group in this compound is more nucleophilic and more basic than in 2-aminobenzonitrile. This enhanced nucleophilicity can lead to higher yields and faster reaction rates in reactions such as acylation, alkylation, and diazotization. For example, in a palladium-catalyzed synthesis of o-aminobenzophenones, substrates bearing an electron-donating methyl group reacted smoothly to give a high yield (93%).[7]

Experimental Protocols

Below are representative protocols for reactions where the differing reactivity would be observed.

This protocol is a general method for the bromination of an activated aniline derivative. Due to its higher activation, this compound would be expected to react more rapidly than 2-aminobenzonitrile.

  • Dissolution: Dissolve 10 mmol of the aminobenzonitrile substrate (either 2-aminobenzonitrile or this compound) in 50 mL of glacial acetic acid in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of 10 mmol of bromine (Br₂) in 10 mL of glacial acetic acid dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution by adding aqueous sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_reactants Reactant Comparison A 2-aminobenzonitrile Reagents Br₂ in Acetic Acid A->Reagents B This compound B->Reagents Reaction Stir at RT, 1-2h Reagents->Reaction Workup Quench, Neutralize, Extract Reaction->Workup Analysis Compare Yield / Rate via TLC/NMR Workup->Analysis

Caption: Workflow for comparing bromination reactivity.

This protocol details the acylation of the amino group, a reaction dependent on its nucleophilicity.

  • Setup: To a solution of the aminobenzonitrile substrate (10 mmol) in 30 mL of dichloromethane, add triethylamine (12 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (11 mmol) dropwise to the solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.

  • Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude amide product, which can be purified by recrystallization.

Conclusion

The methyl group in this compound serves as an activating group, enhancing the molecule's overall reactivity compared to 2-aminobenzonitrile. This effect is most pronounced in two key areas:

  • Increased rate of Electrophilic Aromatic Substitution due to the higher electron density of the aromatic π-system.

  • Enhanced Nucleophilicity of the Amino Group , leading to more efficient reactions at the nitrogen center, such as acylation and alkylation.

While the cyano group remains a deactivating feature, the combined electron-donating properties of the amino and methyl groups render this compound a more electron-rich and, consequently, a more reactive substrate in many common organic transformations. These characteristics should be carefully considered during the planning and execution of synthetic strategies involving this versatile building block.

References

Cross-reactivity analysis of antibodies raised against 2-Amino-5-methylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against a 2-Amino-5-methylbenzonitrile derivative. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies. The experimental protocols and data presentation formats are based on established immunoassay principles.

Introduction to Cross-Reactivity

In the development of immunoassays, antibody specificity is a critical parameter. Cross-reactivity refers to the ability of an antibody to bind to molecules other than its target antigen. This can occur with structurally similar compounds, such as derivatives or metabolites of the target analyte.[1] Understanding the cross-reactivity profile of an antibody is essential for assessing the specificity and potential for interference in an assay. A high degree of cross-reactivity can lead to inaccurate quantification of the target analyte, while a well-characterized cross-reactivity profile can sometimes be leveraged for the simultaneous detection of a class of related compounds.[2]

This guide focuses on a hypothetical antibody developed against a protein conjugate of This compound-N-propanoic acid . We will assess its cross-reactivity against a panel of structurally related this compound derivatives.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of the antibody was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) for each compound was determined, which is the concentration of the analyte that causes a 50% reduction in the maximal signal. Cross-reactivity was calculated relative to the primary antigen using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Compound IDCompound NameStructureIC50 (nM)Cross-Reactivity (%)
1 This compound-N-propanoic acid (Antigen used for immunization)10 100
2This compound(Parent compound)5020
32-Acetamido-5-methylbenzonitrile(N-acetylated derivative)2504
42-Amino-5-ethylbenzonitrile(Ethyl substitution instead of methyl)10010
52-Amino-5-methylbenzoic acid(Nitrile group hydrolyzed to carboxylic acid)>10,000<0.1
62-Amino-benzonitrile(Lacks the 5-methyl group)8001.25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Analysis

This protocol outlines the key steps for determining the IC50 values and cross-reactivity of the antibody against various derivatives.

1. Materials and Reagents:

  • 96-well microtiter plates coated with the target antigen conjugate (e.g., this compound-N-propanoic acid-BSA).
  • Polyclonal antibody raised against the target antigen.
  • Horseradish peroxidase (HRP)-conjugated secondary antibody.
  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
  • Stop solution (e.g., 2 M H₂SO₄).
  • Wash buffer (e.g., PBS with 0.05% Tween 20).
  • Assay buffer (e.g., PBS with 1% BSA).
  • Standard solutions of the target analyte and potential cross-reactants.

2. Assay Procedure:

  • Prepare serial dilutions of the standard target analyte and the test compounds (cross-reactants) in the assay buffer.
  • Add a fixed concentration of the primary antibody to each well of the coated microtiter plate, followed by the addition of the different concentrations of the standard or test compounds.
  • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
  • Wash the plate 3-5 times with the wash buffer to remove unbound reagents.
  • Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Wash the plate again as described in step 4.
  • Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for each compound.
  • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
  • Calculate the percent cross-reactivity for each test compound using the formula provided above.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway where a this compound derivative could act as an inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis prep_standards Prepare Standards & Test Compounds add_reagents Add Antibody and Compounds to Coated Plate prep_standards->add_reagents prep_antibody Dilute Primary Antibody prep_antibody->add_reagents incubate1 Incubate (1-2h) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Secondary Antibody-HRP wash1->add_secondary incubate2 Incubate (1h) add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate (15-30 min) add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Competitive ELISA Cross-Reactivity Analysis.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor This compound Derivative inhibitor->raf

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

References

Validating the Structure of 2-Amino-5-methylbenzonitrile: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of small molecules is a cornerstone of chemical research and drug development. For novel compounds or for quality control of existing ones, confirming the molecular structure is a critical step. This guide provides a comprehensive comparison of modern analytical techniques for validating the structure of 2-Amino-5-methylbenzonitrile, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the application of COSY, HSQC, and HMBC experiments and compare their utility against other common analytical methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Structural Validation of this compound using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule.[1][2] By spreading NMR signals into two dimensions, it resolves the signal overlap often encountered in complex 1D spectra and reveals through-bond correlations between nuclei.[1]

Predicted ¹H and ¹³C NMR Data

The foundation of 2D NMR analysis is the assignment of the 1D proton (¹H) and carbon (¹³C) NMR spectra. Based on the structure of this compound, the following chemical shifts are predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~148.0
2C-~100.0
3CH~7.20~134.0
4CH~6.70~118.0
5C-~130.0
6CH~7.10~132.0
7 (CH₃)CH₃~2.30~20.0
8 (CN)C-~119.0
NH₂NH₂~4.50 (broad)-

Diagram 1: Numbering Scheme for this compound

G cluster_workflow Comprehensive Workflow Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Structure_Proposed Proposed Structure MS->Structure_Proposed IR->Structure_Proposed NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure_Proposed XRay X-ray Crystallography (If crystal available) Structure_Proposed->XRay Final_Structure Confirmed Structure Structure_Proposed->Final_Structure Final Confirmation XRay->Final_Structure caption Integrated analytical workflow.

References

Performance Showdown: A Researcher's Guide to Catalysts for 2-Amino-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-methylbenzonitrile is a valuable building block in the pharmaceutical industry. This guide provides a comparative overview of catalytic methods for its synthesis, presenting experimental data to inform catalyst selection and process optimization. While direct comparative studies for this specific molecule are limited, this guide compiles data from the synthesis of structurally related compounds to offer valuable insights into catalyst performance.

Catalyst Performance at a Glance: A Comparative Data Table

The following table summarizes the performance of various catalysts in the synthesis of this compound and its close analogs. The data is compiled from different studies and is intended to provide a comparative perspective on yield and reaction conditions.

Catalyst/ReagentStarting MaterialProductYield (%)Reaction Conditions
Pd/C2-Nitro-3-methylbenzoic acid2-Amino-3-methylbenzoic acidHigh (not specified)Hydrogenation-reduction in ethanol, methanol, or THF at 40-60°C for 2-3 hours.[1]
Cyanuric chloride2-Amino-3-methylbenzoic acid2-Amino-5-chloro-3-methylbenzoic acid85%Dichloroethane, 25-30°C, 10 hours.[2]
P₂O₅2-Amino-5-chlorobenzamide2-Amino-5-chlorobenzonitrile63%Dehydration via vacuum distillation.[3]
Thionyl chloride5-Chloroanthranilic acid2-Amino-5-chlorobenzoyl chlorideNot specifiedNot specified.[3]
Sulfuryl chlorideAnthranilic acid5-Chloroanthranilic acid35%Reflux with 8% HCl at 60-70°C for 1.5 hours.[3]

Delving into the Details: Experimental Protocols

A detailed experimental protocol for a multi-step synthesis of a related compound, 2-amino-5-chlorobenzonitrile, is outlined below. This procedure highlights a common synthetic strategy that can be adapted for this compound.

Multi-Step Synthesis of 2-Amino-5-chlorobenzonitrile:

This synthesis involves four key steps:

  • Ring Chlorination of Anthranilic Acid: Anthranilic acid is chlorinated using sulfuryl chloride to produce 5-chloroanthranilic acid. The product is obtained after refluxing with hydrochloric acid and precipitation with sodium acetate.[3]

  • Formation of Acid Chloride: The resulting 5-chloroanthranilic acid is then converted to its corresponding acid chloride by reacting it with thionyl chloride.[3]

  • Amination: The acid chloride is subsequently treated with aqueous ammonia to form 2-amino-5-chlorobenzamide.[3]

  • Dehydration to Nitrile: In the final step, the amide is dehydrated using a potent dehydrating agent, phosphorus pentoxide (P₂O₅), to yield the desired 2-amino-5-chlorobenzonitrile. The product is isolated via vacuum distillation.[3]

Visualizing the Synthesis: From Reactant to Product

The following diagrams illustrate the general workflows for the synthesis of aminobenzonitrile derivatives, providing a clear visual representation of the reaction pathways.

experimental_workflow cluster_synthesis Multi-Step Synthesis of 2-Amino-5-chlorobenzonitrile start Anthranilic Acid step1 Chlorination (Sulfuryl Chloride) start->step1 intermediate1 5-Chloroanthranilic Acid step1->intermediate1 step2 Acid Chloride Formation (Thionyl Chloride) intermediate1->step2 intermediate2 2-Amino-5-chlorobenzoyl Chloride step2->intermediate2 step3 Amination (Aqueous Ammonia) intermediate2->step3 intermediate3 2-Amino-5-chlorobenzamide step3->intermediate3 step4 Dehydration (P₂O₅) intermediate3->step4 end 2-Amino-5-chlorobenzonitrile step4->end hydrogenation_workflow cluster_hydrogenation Catalytic Hydrogenation for Aminobenzoic Acid Synthesis start 2-Nitro-3-methylbenzoic Acid catalyst Pd/C Catalyst Hydrogen Atmosphere start->catalyst solvent Solvent (Ethanol, Methanol, or THF) conditions Reaction Conditions 40-60°C, 2-3h end 2-Amino-3-methylbenzoic Acid catalyst->end

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating 2-Amino-5-methylbenzonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors is a cornerstone of precision medicine. The scaffold of these inhibitors is a critical determinant of their potency, selectivity, and pharmacological properties. This guide provides a comparative analysis of inhibitors based on the 2-Amino-5-methylbenzonitrile scaffold against other prominent scaffolds, such as pyrimidine and quinazoline, with a focus on their efficacy against key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).

Data Presentation: Head-to-Head Inhibitor Comparison

Direct comparative studies profiling this compound-based inhibitors against other scaffolds in the same assay conditions are limited in publicly available literature. However, by compiling data from various sources, we can draw initial comparisons. The following tables summarize the biochemical and cellular potencies of representative kinase inhibitors from different scaffold classes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

It is crucial to note that IC50 values are highly dependent on the specific experimental conditions (e.g., ATP concentration in biochemical assays) and the cell line used in cellular assays. For a definitive comparison, these compounds should be evaluated in parallel under identical conditions.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, is known for its high potency against mutant forms of EGFR. The data below compares it to a quinazoline-based inhibitor and a recently synthesized 4H-benzo[h]chromene derivative containing a benzonitrile moiety.

Compound Scaffold Class Target Biochemical IC50 (nM) Cellular IC50 (nM) Reference(s)
OsimertinibPyrimidineEGFR T790M~1~15 (H1975 cells)[1][2]
ErlotinibQuinazolineEGFR WT~2~5 (PC-9 cells)[1][2]
4H-benzo[h]chromene-3-carbonitrile derivativeBenzonitrile-containingEGFR WT3270 ± 720Not Reported[3]
4H-benzo[h]chromene-3-carbonitrile derivativeBenzonitrile-containingEGFR T790M1920 ± 50Not Reported[3]

Data compiled from multiple sources. Note that the benzonitrile derivative is presented in micromolar (μM) concentrations in the source, which have been converted to nanomolar (nM) for comparison.

Signaling Pathway and Experimental Workflows

Clear visual representations of signaling pathways and experimental workflows are essential for understanding the context and methodology of inhibitor benchmarking.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Transcription->Cell Proliferation,\nSurvival, Differentiation Inhibitor Kinase Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

assay_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions plate_setup Plate Setup: Inhibitor + Kinase prep_inhibitor->plate_setup prep_reagents Prepare Assay Reagents (Kinase, Substrate, ATP, Buffer) prep_reagents->plate_setup pre_incubation Pre-incubation (15-30 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATP + Substrate) pre_incubation->reaction_start incubation Incubation (e.g., 60 min at 30°C) reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Signal Detection (Luminescence/Fluorescence) reaction_stop->detection normalization Normalize Data to Controls detection->normalization curve_fit Dose-Response Curve Fitting normalization->curve_fit ic50 Calculate IC50 curve_fit->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocols

To ensure a fair and accurate comparison of inhibitor efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., EGFR T790M)

  • Kinase-specific substrate (peptide or protein)

  • Test inhibitors and reference compounds (e.g., Osimertinib)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO for compound dilution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test and reference inhibitors in DMSO. Further dilute these in the kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of a solution containing the purified kinase enzyme in the assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km value) to each well.[4]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's protocol.[4] For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Normalize the data by setting the "no inhibitor" (DMSO vehicle) control as 100% kinase activity and a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC50 value.

Cellular Proliferation Assay (GI50 Determination)

This protocol measures the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., H1975 for EGFR T790M)

  • Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

  • Test inhibitors and reference compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom cell culture plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Add serial dilutions of the test and reference compounds to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with medium only).

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Conclusion

While pyrimidine and quinazoline scaffolds have given rise to numerous highly potent and successful kinase inhibitors, the benzonitrile moiety remains a valuable pharmacophore in drug discovery. The presented data on a benzonitrile-containing compound shows activity against both wild-type and mutant EGFR, suggesting that this scaffold is a viable starting point for the development of novel kinase inhibitors.[3] However, the significantly higher IC50 values compared to established drugs like Osimertinib highlight the importance of extensive structure-activity relationship (SAR) studies to optimize potency.

For a conclusive assessment of the efficacy of this compound-based inhibitors, direct, head-to-head comparisons with other scaffolds against a panel of kinases using standardized experimental protocols are imperative. Such studies would provide the robust, quantitative data needed to guide future drug development efforts and to fully understand the therapeutic potential of this chemical class. Researchers are encouraged to utilize the detailed protocols provided herein to generate comparable and reliable data, thereby contributing to a clearer understanding of the relative merits of different kinase inhibitor scaffolds.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-Amino-5-methylbenzonitrile, ensuring the safety of laboratory personnel and regulatory compliance.

This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound (CAS No. 5925-93-9), a compound commonly used in chemical synthesis. Adherence to these protocols is crucial to mitigate risks, as improper handling can lead to skin and eye irritation, respiratory issues, and potential environmental contamination.[1][2] The primary and recommended method of disposal is through a licensed professional waste disposal service, typically involving incineration.[3] In-laboratory treatment of this chemical is not advised.

Physicochemical and Hazard Data

A summary of key data for this compound is presented below, providing essential information for risk assessment and handling.

PropertyValue
CAS Number 5925-93-9
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol
Appearance White to brown solid[2]
Melting Point 59-63 °C[2]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Storage Temperature 2-8°C[2]

Step-by-Step Disposal Protocol

The following procedure outlines the safe and compliant method for disposing of this compound waste within a laboratory setting, in preparation for collection by a certified waste management provider.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are in a well-ventilated area, preferably within a chemical fume hood.

  • Always wear appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

    • A NIOSH-approved N95 dust mask or higher-level respirator to prevent inhalation of the solid powder.

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect waste this compound powder, as well as any grossly contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

    • Ensure the container is sealable to prevent the release of dust.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemical waste.

  • Rinsate from Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

    • Collect all rinsate as hazardous waste in a separate, sealed container labeled "Halogenated" or "Non-Halogenated" solvent waste, as appropriate. Do not allow this rinsate to enter the sewer system.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Toxic")

    • The date the waste was first added to the container.

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

Below is a diagram illustrating the workflow for the proper disposal of this compound.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat, Respirator) B Step 2: Segregate Waste - Solid Waste - Contaminated Sharps - Rinsate A->B C Step 3: Label Container - 'Hazardous Waste' - Chemical Name - Hazards & Date B->C D Step 4: Store Securely - Designated Satellite Area - Away from Incompatibles C->D E Step 5: Arrange Pickup - Contact EHS - Follow Institutional Procedures D->E F Professional Disposal (Incineration) E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-methylbenzonitrile

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling this compound (CAS No. 5925-93-9), a compound requiring careful management in research and development settings. Adherence to these procedures is paramount to ensure personnel safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance with significant health hazards. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Operation/ScenarioRequired PPE
Routine Handling & Weighing - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) - Safety glasses with side shields or chemical splash goggles[2][3] - Laboratory coat - N95 dust mask or higher respiratory protection[2]
Preparing Solutions - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) - Chemical splash goggles[3] - Face shield (if splash risk is high) - Laboratory coat - Work in a certified chemical fume hood
Large Volume Handling - Double-gloving with compatible chemical-resistant gloves - Chemical splash goggles and a face shield - Chemical-resistant apron or coveralls - Work in a certified chemical fume hood
Emergency Spill Cleanup - Chemical-resistant gloves, boots, and apron - Full-face respirator with appropriate cartridges - See Section 4 for detailed emergency procedures

Glove Selection: While "chemical-resistant gloves" are broadly recommended, for handling aromatic nitriles like this compound, materials such as Viton™ or butyl rubber offer excellent resistance.[2][4] Nitrile and neoprene gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5] Always consult the glove manufacturer's specific chemical resistance data.

Safe Handling and Storage

Operational Plan:

  • Work Area: All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7][8]

  • Weighing: To avoid inhalation of dust, use a tare method within the fume hood. Weigh the empty, sealed container, add the chemical inside the hood, and then re-weigh the sealed container outside the hood.[1][6][7][8][9]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3]

Storage Plan:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Emergency and Disposal Plans

Emergency Spill Response:

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined in Table 1.

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • If flammable solvents are involved, shut off all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team.

Disposal Plan:

  • All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Safety Protocols

The following diagrams illustrate the procedural workflows for safe handling and emergency response.

SafeHandlingWorkflow Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Using Tare Method C->D E Prepare Solution in Fume Hood D->E F Decontaminate Work Surfaces E->F G Dispose of Waste Properly F->G H Doff PPE and Wash Hands G->H EmergencyResponse Emergency Spill Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor < 5g / manageable Major Major Spill Assess->Major > 5g / unmanageable Cleanup Contain and Clean Up Spill (with appropriate PPE) Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Dispose Dispose of Waste Cleanup->Dispose Alert Alert Others and Emergency Services Evacuate->Alert

References

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